Resolvin D2-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-21,21,22,22,22-pentadeuterio-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-XNSNRJMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]([C@@H](\C=C\C=C\C=C/C=C/[C@H](C/C=C\CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pro-Resolving Power of Resolvin D2: A Technical Guide to its Role in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent regulator of the inflammatory response. Unlike traditional anti-inflammatory agents that broadly suppress inflammation, RvD2 actively orchestrates the resolution of inflammation, a process critical for tissue repair and return to homeostasis.[1][2] This technical guide provides an in-depth overview of the mechanisms of action of RvD2, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its core signaling pathways.
Data Presentation: Quantitative Effects of Resolvin D2
The following tables summarize the quantitative impact of Resolvin D2 on key inflammatory markers and cellular responses across various preclinical models.
Table 1: Effect of Resolvin D2 on Inflammatory Cell Infiltration
| Model | Species | Treatment | Target Cell | Effect | Reference |
| Allergic Lung Inflammation | Mouse | 100 ng RvD2, intranasally | Total BAL Cells | Significant decrease | [3] |
| Eosinophils | Significant decrease | [3] | |||
| Macrophages | Significant decrease | [3] | |||
| Lymphocytes | Significant decrease | [3] | |||
| Microbial Sepsis (CLP) | Mouse | 100 ng RvD2, i.v. | Peritoneal Neutrophils | Sharp decrease | [4] |
| Peritoneal Mononuclear Cells | Increase | [4] | |||
| UVB-Induced Skin Inflammation | Mouse | 3.0 ng RvD2, i.p. | Myeloperoxidase Activity (Neutrophil marker) | 77% reduction | [5] |
| Peritonitis | Mouse | 10 pg RvD2, i.v. | PMN Infiltration | Inhibition | [6] |
Table 2: Effect of Resolvin D2 on Cytokine Production
| Model/Cell Type | Species/Origin | Treatment | Cytokine | Effect | Reference |
| Allergic Lung Inflammation | Mouse | 100 ng RvD2, intranasally | IL-4, IL-5, IL-13 | Significant decrease | [3] |
| Obese Adipose Tissue | Human | 10 nM RvD2 | TNF-α, IL-1β, IL-12, IL-6 | Reduction | [7] |
| Microbial Sepsis (CLP) | Mouse | 100 ng RvD2, i.v. | IL-6, IL-1β, IL-23, TNF-α, IL-17 | Drastic reduction | [4][6] |
| IL-10 | Drastic decrease | [6] | |||
| LPS-stimulated Monocytes | Human | Not specified | TNF-α, IL-1β, IL-8, IL-12 p40 | Suppression | [8] |
| IL-10 | Augmentation | [8] | |||
| Crohn's Disease Intestinal Biopsies | Human | 0.1 µM RvD2, ex vivo | IL-1β, TNF-α (transcriptional) | Significant decrease | [9] |
| IL-6, IL-21, IL-22 (protein) | Significant reduction | [9] | |||
| UVB-Induced Skin Inflammation | Mouse | 3.0 ng RvD2, i.p. | TNF-α, IL-33, IL-1β | Inhibition of increase | [5] |
| TGF-β, IL-10 | Inhibition of increase | [5] | |||
| Gingival Inflammation | Mouse | Not specified | IFN-γ, IL-1β, TNF-α (mRNA) | Lower levels | [10] |
| IL-10 (mRNA) | Increased levels | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cecal Ligation and Puncture (CLP) Model of Sepsis
This protocol is used to induce polymicrobial sepsis in mice to study the effects of RvD2 on survival, bacterial clearance, and inflammatory responses.[4][11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
Resolvin D2 (100 ng in saline with 0.1% ethanol vehicle) or vehicle control
-
Bacterial culture plates (tryptic soy agar)
Procedure:
-
Anesthetize mice using isoflurane.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at 50% of its length from the distal end.
-
Puncture the cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer Resolvin D2 (100 ng, i.v.) or vehicle immediately post-surgery.
-
Monitor animals for survival.
-
At specified time points (e.g., 12 hours post-CLP), collect peritoneal lavage fluid and blood for bacterial counts and cytokine analysis.[6]
House Dust Mite (HDM)-Induced Allergic Lung Inflammation
This model is employed to investigate the pro-resolving actions of RvD2 in a type 2 inflammatory setting, such as asthma.[3]
Materials:
-
BALB/c mice
-
House dust mite (HDM) extract
-
Resolvin D2 (100 ng) or vehicle
-
Intranasal administration apparatus
Procedure:
-
Sensitize and challenge mice by intratracheal administration of HDM extract (100 μg) on days 0, 7, and 14.[3]
-
Administer RvD2 (100 ng) or vehicle intranasally on days 15 and 16.[3]
-
On days 17, 19, and 21, perform bronchoalveolar lavage (BAL) to collect fluid and cells.
-
Enumerate total and differential cell counts (eosinophils, macrophages, lymphocytes) in the BAL fluid.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA or multiplex assay.
-
Assess airway hyperresponsiveness to methacholine.
In Vitro Macrophage Phagocytosis Assay
This assay evaluates the direct effect of RvD2 on the phagocytic capacity of macrophages.
Materials:
-
Human or murine macrophages (e.g., bone marrow-derived macrophages or a cell line like THP-1)
-
Resolvin D2
-
Fluorescently labeled particles (e.g., zymosan, E. coli BioParticles)
-
Culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate macrophages in a suitable culture vessel and allow them to adhere.
-
Pre-incubate the macrophages with RvD2 at the desired concentration (e.g., 1-100 nM) or vehicle for a specified time (e.g., 15-60 minutes).
-
Add the fluorescently labeled particles to the macrophage culture.
-
Incubate for a period to allow for phagocytosis (e.g., 30-120 minutes).
-
Wash the cells to remove non-phagocytosed particles.
-
Quantify phagocytosis by either:
-
Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.
-
Flow Cytometry: Measure the fluorescence intensity of the macrophage population.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with Resolvin D2's function.
Signaling Pathways
Caption: Resolvin D2 Signaling Pathway.
Experimental Workflows
Caption: Cecal Ligation and Puncture (CLP) Experimental Workflow.
Caption: House Dust Mite (HDM) Allergic Inflammation Workflow.
Conclusion
Resolvin D2 demonstrates a multifaceted and potent capacity to actively resolve inflammation across a range of pathological conditions. Its mechanisms of action, centered on the GPR18/DRV2 receptor, involve the modulation of key signaling pathways that collectively dampen pro-inflammatory responses and enhance pro-resolving functions such as phagocytosis. The quantitative data and experimental models presented in this guide underscore the therapeutic potential of RvD2 and provide a framework for its further investigation and development as a novel, pro-resolving therapeutic agent.
References
- 1. researchwithrowan.com [researchwithrowan.com]
- 2. media.jax.org [media.jax.org]
- 3. Resolvin D2 suppresses NLRP3 inflammasome by promoting autophagy in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D2 suppresses NLRP3 inflammasome by promoting autophagy in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Role of Resolvins in Chronic Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chronic inflammatory diseases represent a significant global health burden, characterized by persistent inflammation, tissue damage, and loss of function. While traditional anti-inflammatory therapies often focus on suppressing the inflammatory response, an emerging paradigm shift is focusing on the resolution of inflammation as a key therapeutic target. At the forefront of this approach are resolvins, a class of specialized pro-resolving mediators (SPMs) endogenously generated from omega-3 fatty acids.[1][2][3] This technical guide provides an in-depth overview of the role of resolvins in chronic inflammatory diseases, their mechanisms of action, relevant experimental protocols, and quantitative data to support their therapeutic potential.
Biosynthesis of Resolvins
Resolvins are biosynthesized from the omega-3 polyunsaturated fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX) and cyclooxygenase-2 (COX-2).[1][4] This process, often referred to as "lipid mediator class switching," occurs during the resolution phase of inflammation.[5]
There are two main series of resolvins:
-
E-series resolvins (RvE) are derived from EPA. The key members are Resolvin E1 (RvE1) and Resolvin E2 (RvE2).
-
D-series resolvins (RvD) are synthesized from DHA and include Resolvin D1 (RvD1) through Resolvin D6 (RvD6).[4]
Aspirin, through its acetylation of COX-2, can trigger the production of epimeric forms of D-series resolvins, known as aspirin-triggered resolvins (AT-RvDs), which often exhibit enhanced stability and potency.[5]
Mechanisms of Action and Signaling Pathways
Resolvins exert their potent pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune and non-immune cells.[6][7] This interaction initiates downstream signaling cascades that actively orchestrate the resolution of inflammation.
Key mechanisms of action include:
-
Inhibition of Neutrophil Infiltration and Activation: Resolvins potently inhibit the recruitment and activation of neutrophils, key drivers of acute inflammation and tissue damage.[8][9]
-
Stimulation of Macrophage Efferocytosis: They enhance the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis, which is crucial for tissue repair and regeneration.[1][10]
-
Modulation of Cytokine and Chemokine Production: Resolvins suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines while promoting the release of anti-inflammatory mediators.[11][12]
-
Promotion of Tissue Repair: By clearing inflammatory debris and promoting the switch of macrophages to a pro-resolving phenotype, resolvins facilitate tissue regeneration and a return to homeostasis.[13][14]
Resolvin Signaling Pathways
The binding of resolvins to their cognate receptors triggers intracellular signaling pathways that mediate their pro-resolving functions.
Resolvin E1 (RvE1) Signaling: RvE1 primarily signals through two receptors: ChemR23 (also known as ERV1) and the leukotriene B4 receptor 1 (BLT1), where it acts as a partial agonist or antagonist.[7][15]
Resolvin D1 (RvD1) Signaling: RvD1 interacts with two GPCRs: ALX/FPR2 (also a receptor for Lipoxin A4) and GPR32.[6][15] This dual receptor usage allows for context-dependent signaling.
Quantitative Data on Resolvin Efficacy
The following tables summarize quantitative data from preclinical studies demonstrating the efficacy of resolvins in various models of chronic inflammatory diseases.
Table 1: Efficacy of Resolvins in Arthritis Models
| Resolvin | Animal Model | Disease | Dose | Route of Administration | Key Findings | Reference |
| RvD1 | Murine collagen-induced arthritis | Rheumatoid Arthritis | 100 ng/mouse | Intra-articular | Reduced clinical score, paw swelling, and inflammatory cell infiltration. | [16] |
| RvD3 | Murine K/BxN serum transfer arthritis | Rheumatoid Arthritis | 100 ng/mouse | Intraperitoneal | Reduced joint leukocyte numbers and pro-inflammatory eicosanoids. | [16] |
| RvD5 | Murine SKG arthritis model | Rheumatoid Arthritis | Not specified | Not specified | Attenuated osteoclast differentiation. | [2] |
| AT-RvD1 | Rat adjuvant-induced arthritis | Rheumatoid Arthritis | 1 µ g/rat | Intravenous | Reduced mechanical hyperalgesia and paw edema. | [17] |
Table 2: Efficacy of Resolvins in Inflammatory Bowel Disease Models
| Resolvin | Animal Model | Disease | Dose | Route of Administration | Key Findings | Reference |
| RvE1 | Murine DSS-induced colitis | Ulcerative Colitis | 100 ng/mouse | Intraperitoneal | Reduced disease activity index, colon weight, and inflammatory cytokine expression. | [18][19] |
| RvD2 | Murine DSS-induced colitis | Crohn's Disease | 0.1 µM | Ex vivo treatment of biopsies | Decreased IL-1β, TNF-α, IL-6, IL-21, and IL-22 levels. | [20] |
| RvD2 | Murine DSS-induced colitis | Inflammatory Bowel Disease | Not specified | Not specified | Protective role in the pathophysiology of IBD. | [21] |
Table 3: Efficacy of Resolvins in Neuroinflammation Models
| Resolvin | Animal Model | Disease | Dose | Route of Administration | Key Findings | Reference |
| RvD1 | Rat model of Parkinson's disease | Neuroinflammation | Not specified | Not specified | Prevented early pathology by blunting neuroinflammation. | [1] |
| RvD1 | Mouse model of Alzheimer's disease | Neuroinflammation | Not specified | In vitro | Ameliorated the decline of phagocytosis of amyloid-beta. | [11] |
| RvE1 | Mouse model of Alzheimer's disease | Neuroinflammation | Not specified | Not specified | Reversed inflammatory processes and decreased neuroinflammation associated with Aβ pathology. | [8] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying resolvins.
Detection and Quantification of Resolvins
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of resolvins in biological samples due to its high sensitivity and specificity.
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate resolvins from complex biological matrices like plasma, serum, or tissue homogenates.
-
Chromatography: Reversed-phase liquid chromatography is typically employed to separate the different resolvin isomers.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer allows for the specific detection and quantification of each resolvin based on its unique precursor-to-product ion transitions. Deuterated internal standards are crucial for accurate quantification.[22][23]
In Vitro Assays for Resolvin Activity
Neutrophil Chemotaxis Assay:
-
Principle: To assess the ability of resolvins to inhibit neutrophil migration towards a chemoattractant.
-
Method: Human or murine neutrophils are isolated and placed in the upper chamber of a Boyden chamber or a multi-well migration plate. The lower chamber contains a chemoattractant (e.g., LTB4 or fMLP). Resolvins are added to the upper chamber with the neutrophils. After incubation, the number of neutrophils that have migrated to the lower chamber is quantified.
Macrophage Efferocytosis Assay:
-
Principle: To measure the effect of resolvins on the phagocytic clearance of apoptotic cells by macrophages.
-
Method: Neutrophils are induced to undergo apoptosis and are labeled with a fluorescent dye. These apoptotic neutrophils are then co-cultured with macrophages in the presence or absence of resolvins. The percentage of macrophages that have engulfed the fluorescent apoptotic cells is determined by flow cytometry or fluorescence microscopy.
In Vivo Models of Chronic Inflammation
A variety of animal models are utilized to study the efficacy of resolvins in chronic inflammatory diseases, as detailed in the quantitative data tables above. These models are crucial for understanding the in vivo actions of resolvins and for preclinical drug development.
Therapeutic Potential and Future Directions
The potent pro-resolving and tissue-protective actions of resolvins make them highly attractive therapeutic candidates for a wide range of chronic inflammatory diseases.[2] Their endogenous nature suggests a favorable safety profile compared to traditional anti-inflammatory drugs that can be immunosuppressive.
Challenges remain in the clinical translation of resolvins, including their short half-life and the cost of synthesis.[4] The development of stable synthetic analogs and novel drug delivery systems are active areas of research. Furthermore, identifying biomarkers to stratify patients who would most benefit from resolvin-based therapies is a key future direction.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI - Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators [jci.org]
- 6. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 7. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolution of Inflammation in Neurodegenerative Diseases: The Role of Resolvins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specialized pro-resolving mediators in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review [mdpi.com]
- 14. The Role of Maresins in Inflammatory Pain: Function of Macrophages in Wound Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipoxins and resolvins in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Serum Resolvin E1 Levels and Its Relationship with Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The resolvin D2 and omega-3 polyunsaturated fatty acid as a new possible therapeutic approach for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resolvins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Elucidation of Resolvin D2 and Its Stereoisomers
This guide provides a comprehensive overview of the structural elucidation of Resolvin D2 (RvD2), a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). It details the analytical techniques, synthetic strategies, and key findings that have been instrumental in defining its structure and that of its stereoisomers.
Introduction: Resolvin D2, a Key Mediator of Resolution
The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis following injury or infection.[1] Specialized pro-resolving mediators are key players in this process, and among them, the resolvins have emerged as significant therapeutic targets.[2][3] Resolvin D2 (RvD2) is a member of the D-series resolvins, a family of lipid mediators biosynthesized from the omega-3 fatty acid DHA.[4] It was first identified in resolving inflammatory exudates and has been shown to possess potent anti-inflammatory and pro-resolving activities, such as reducing excessive neutrophil infiltration and enhancing macrophage phagocytosis of apoptotic cells and microbes.[4][5][6]
The precise chemical structure, particularly the stereochemistry of its hydroxyl groups and the geometry of its conjugated double bonds, is critical to the biological function of RvD2. The initial isolation of endogenous RvD2 in nanogram quantities made complete structural characterization challenging, necessitating a combination of advanced analytical techniques and total organic synthesis to unambiguously establish its architecture.[4][5]
Biosynthesis of Resolvin D2
The biosynthesis of RvD2 from DHA is a tightly regulated enzymatic cascade. The pathway is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then rapidly transformed by 5-lipoxygenase (5-LOX) into a 7(8)-epoxide-containing intermediate. Finally, enzymatic hydrolysis of the epoxide yields the stable trihydroxy product, Resolvin D2.[1][2][7]
The Path to Structural Elucidation
The definitive structure of RvD2 was established through a multi-faceted approach, combining mass spectrometry of the native material with total organic synthesis and spectroscopic comparison.
Initial analysis by mass spectrometry (MS) of material isolated from murine inflammatory exudates indicated that RvD2 was a trihydroxy derivative of DHA.[4] However, due to the minute quantities obtained from biological sources, techniques like Nuclear Magnetic Resonance (NMR), which require larger sample amounts, could not be performed on the native material.[4][5] The complete stereochemistry was ultimately established as 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid through total organic synthesis.[1][5] The synthetic compound's properties were then matched with the endogenous mediator, confirming the structure.[5]
Identification of a Key Stereoisomer: 17R-Resolvin D2
Recently, a novel stereoisomer of RvD2 was discovered in human saliva.[8] Using total organic synthesis and matching its physical properties, its structure was determined to be 7S,16R,17R-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid , also known as 17R-RvD2.[8][9] This compound is an epimer of RvD2, differing only in the stereochemistry at the C-17 position. Despite this subtle structural difference, 17R-RvD2 was found to be equipotent to RvD2 in activating the RvD2 receptor, GPR18, and displayed potent pro-resolving functions.[8] The discovery of this active stereoisomer highlights the complexity and specificity of SPM biology.
Physicochemical and Spectroscopic Data
The structural elucidation of RvD2 and its isomers relies on precise physicochemical and spectroscopic data. Key identifying characteristics are summarized in the tables below.
Table 1: Physicochemical Properties of Resolvin D2 and its 17R-Epimer
| Property | Resolvin D2 | 17R-Resolvin D2 | Reference(s) |
|---|---|---|---|
| Formal Name | 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid | 7S,16R,17R-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid | [1][6],[8][9] |
| CAS Number | 810668-37-2 | Not available | [6] |
| Molecular Formula | C₂₂H₃₂O₅ | C₂₂H₃₂O₅ | [6] |
| Molecular Weight | 376.5 g/mol | 376.5 g/mol | [6] |
| UV Absorbance λmax (nm) | 289, 301-302, 315-317 | Not explicitly stated, but has conjugated tetraene |[1][5][6] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Data
| Parameter | Resolvin D2 | 17R-Resolvin D2 | Reference(s) |
|---|---|---|---|
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | [10] |
| Parent Ion (m/z) | 375.3 [M-H]⁻ | 375.3 [M-H]⁻ | [5][10] |
| Key Fragment Ion (m/z) | 175.0 | Not explicitly stated, but matches RvD2 parent | [10] |
| Typical Retention Time (min) | 9.73 | 10.59 | [8] |
| Receptor Binding (GPR18) Kd | ~10 nM | Not explicitly stated, but equipotent | [1] |
| EC₅₀ for cAMP increase | ~0.22 nM | ~0.10 nM |[8] |
Experimental Protocols
Total Organic Synthesis
The synthesis of RvD2 and its stereoisomers is a complex, multi-step process requiring precise control over stereochemistry and double bond geometry. While specific reagents and conditions vary between reported syntheses, a common retrosynthetic approach involves dissecting the molecule into key fragments that are later coupled together.
A generalized synthetic strategy involves:
-
Fragment Synthesis : Stereocontrolled synthesis of key building blocks, often a C1-C11 fragment containing the C7-hydroxyl group and a C12-C22 fragment containing the C16 and C17-hydroxyl groups.[4][11]
-
Key Coupling Reactions :
-
Stereochemical Control : Asymmetric reactions such as Sharpless asymmetric dihydroxylation or organocatalytic α-oxidation are used to install the required stereocenters with high enantiomeric excess.[4][12]
-
Final Steps : Partial reduction of internal alkynes to form Z-alkenes and final deprotection of protecting groups to yield the target molecule.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for the detection and quantification of RvD2 from complex biological samples.
-
Sample Preparation : Solid-phase extraction (SPE) is commonly used to extract and concentrate lipids from biological matrices like plasma, serum, or cell culture supernatants.[13][14]
-
Chromatography : Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column is employed to separate RvD2 from other lipid mediators. A linear gradient of solvents, such as water/acetic acid and an organic mixture (e.g., acetonitrile/methanol/acetic acid), allows for the resolution of closely related isomers.[8][10] For instance, RvD2 and its 17R-epimer can be clearly separated, with retention times of approximately 9.73 and 10.59 minutes, respectively, under specific conditions.[8]
-
Mass Spectrometry : Detection is typically performed on a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.[10] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high sensitivity and specificity by monitoring a specific fragmentation transition (e.g., m/z 375.3 → 175.0 for RvD2).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While challenging for endogenous material, NMR spectroscopy is indispensable for the structural verification of synthetic RvD2.
-
Purpose : ¹H and ¹³C NMR are used to confirm the overall carbon skeleton and, crucially, to determine the geometry (Z/E) of the double bonds by analyzing coupling constants.[4][5]
-
Challenges : Samples of RvD2 are often unstable in common NMR solvents like CDCl₃ and can decompose upon prolonged exposure to the solvent or light. Therefore, spectra must be acquired rapidly after sample preparation.[4]
-
Procedure : A solution of the purified synthetic RvD2 methyl ester or free acid is prepared in a deuterated solvent (e.g., CDCl₃ filtered through basic alumina).[4] Standard 1D and 2D NMR experiments (e.g., COSY, HSQC) are run to assign all proton and carbon signals and confirm the structure matches the proposed target.
Signaling Pathways of Resolvin D2
RvD2 exerts its pro-resolving functions by binding to a specific G protein-coupled receptor (GPCR) known as GPR18 (also designated DRV2).[1][7] Activation of this receptor on immune cells, particularly macrophages, triggers downstream signaling cascades that promote resolution.
Binding of RvD2 to GPR18 initiates several key intracellular events:
-
cAMP/PKA Pathway : GPR18 couples to Gαs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA).[7][15]
-
STAT3 Phosphorylation : RvD2-GPR18 interaction also leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][7]
-
Calcium Mobilization : In some cell types, RvD2 can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium.[15]
Together, these pathways enhance macrophage phagocytic capacity, promote efferocytosis (clearance of apoptotic cells), and suppress pro-inflammatory signaling pathways, thereby actively driving the resolution of inflammation.[2][7]
Conclusion
The structural elucidation of Resolvin D2 and its stereoisomers represents a significant achievement in the field of lipidomics and inflammation research. It required the synergistic application of sensitive analytical methods, such as LC-MS/MS, and sophisticated total organic synthesis for absolute structural confirmation. The resulting detailed knowledge of RvD2's structure-function relationship provides a solid foundation for the design of stable analogs and the development of novel pro-resolving therapeutics for a wide range of inflammatory diseases. The discovery of potent, naturally occurring stereoisomers like 17R-RvD2 further underscores the need for continued exploration of the SPM landscape.
References
- 1. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lipotype.com [lipotype.com]
- 4. Total synthesis of the endogenous inflammation resolving lipid resolvin D2 using a common lynchpin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the structure and functions of Resolvin D6 isomers on nerve regeneration with a distinctive trigeminal transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Resolvin D2 in Plasma Samples Using Mass Spectrometry
Introduction
Resolvin D2 (RvD2), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.[1][2][3] Its potent anti-inflammatory and pro-resolving actions make it a key therapeutic target and biomarker for a range of inflammatory diseases.[1][4] Accurate and sensitive quantification of RvD2 in complex biological matrices like plasma is crucial for understanding its physiological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of RvD2 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathways of Resolvin D2
Resolvin D2 exerts its biological functions by activating specific G-protein coupled receptors, primarily GPR18 (also known as DRV2).[1][4][5] This interaction initiates downstream signaling cascades that collectively lead to the resolution of inflammation. Key signaling events include the activation of the cAMP-PKA pathway and the phosphorylation of STAT3, which enhance macrophage phagocytosis and promote a switch to an anti-inflammatory M2 macrophage phenotype.[4][5] These actions contribute to bacterial clearance, reduction of pro-inflammatory cytokines, and tissue repair.[1][4][5]
Caption: Resolvin D2 Signaling Pathway.
Experimental Workflow for RvD2 Quantification
The quantification of RvD2 from plasma involves several critical steps: sample collection and stabilization, extraction of lipids, chromatographic separation, and detection by mass spectrometry. The use of a deuterated internal standard (e.g., d5-RvD2) is essential for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Resolvin Profiling using Lipid Mediator Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] These molecules are not immunosuppressive but instead actively orchestrate the resolution of inflammation, a critical process for tissue healing and a return to homeostasis.[2][3] Resolvins, along with other SPMs like lipoxins, protectins, and maresins, represent a paradigm shift in understanding inflammation, moving from a passive decay of pro-inflammatory signals to a highly regulated, active process.[4][5] Their potent bioactivity makes them attractive therapeutic targets for a wide range of inflammatory diseases.
Accurate identification and quantification of these lipid mediators are challenging due to their low endogenous concentrations and structural complexity. Lipid mediator metabolomics, utilizing solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and sensitive method for profiling these molecules in complex biological matrices.[4][6][7] This application note provides a detailed protocol for resolvin profiling, from sample preparation to data analysis, intended for researchers in academia and the pharmaceutical industry.
Experimental and Analytical Workflow
The overall workflow for resolvin profiling involves several key stages, from initial sample collection and extraction to instrumental analysis and data interpretation. A generalized schematic of this process is outlined below.
References
- 1. Resolvin - Wikipedia [en.wikipedia.org]
- 2. Understanding Resolvin Signaling Pathways to Improve Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Resolvin Analysis in Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] They play a crucial role in the resolution of inflammation, making them a key area of interest in drug discovery and development for inflammatory diseases.[2][3] Accurate quantification of these potent lipid mediators in tissue samples is essential for understanding their physiological roles and therapeutic potential. However, their low abundance and susceptibility to degradation present significant analytical challenges.[3]
These application notes provide detailed protocols for the sample preparation and analysis of resolvins in tissue, focusing on robust and reproducible methods for extraction, purification, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods for the analysis of various resolvins.
Table 1: Solid-Phase Extraction (SPE) Recovery Rates
| Analyte | Internal Standard Recovery (%) | Matrix | Reference |
| Deuterated SPMs | >85-95% | Various Tissues | [3] |
| Deuterated SPMs | 78 ± 4% to 87 ± 3% | Human Serum (500 µL) | [4][5] |
Table 2: LC-MS/MS Method Performance
| Analyte | Lower Limit of Quantification (LLOQ) | On-Column Amount | Matrix | Reference |
| Specialized Pro-resolving Mediators (SPMs) | 0.02–0.2 nM | 0.18–2.7 pg | Plasma/Serum | [4][5] |
| Various Resolvins | 1–38 pg/mL | Not specified | Plasma, Cells, Exudates | [6] |
| Over 100 Lipid Mediators | 0.03 to 5884 ng/mL | Not specified | Plasma, Adipose Tissue | [7] |
Experimental Protocols
Tissue Sample Collection and Storage
Proper sample handling from the outset is critical to prevent the degradation and artificial formation of resolvins.
-
Immediate Processing: Whenever possible, process tissue samples immediately after collection.
-
Snap-Freezing: If immediate processing is not feasible, snap-freeze the tissue in liquid nitrogen immediately upon collection.[8]
-
Storage: Store snap-frozen samples at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[3][8]
Tissue Homogenization
The goal of homogenization is to disrupt the tissue structure and release the resolvins into a solution that prevents their degradation.
-
Materials:
-
Protocol:
-
Weigh the frozen tissue sample.
-
In a pre-chilled mortar on dry ice, add the frozen tissue and a small volume of liquid nitrogen to keep it brittle.
-
Grind the tissue to a fine powder using a pre-chilled pestle.
-
Transfer the powdered tissue to a tube containing ice-cold methanol with deuterated internal standards (e.g., 4 volumes of methanol to 1 part tissue).[10] The methanol serves to precipitate proteins and extract the lipid mediators.[3]
-
Vortex the sample thoroughly.
-
For complete homogenization, sonicate the sample on ice.[11][12]
-
Incubate the homogenate at -20°C for 45 minutes to allow for complete protein precipitation.[3]
-
Centrifuge the sample at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[3]
-
Carefully collect the supernatant for the next extraction step.
-
Solid-Phase Extraction (SPE)
SPE is the preferred method for purifying and concentrating resolvins from the tissue homogenate, offering higher selectivity and using less solvent than traditional liquid-liquid extraction.[3]
-
Materials:
-
C18 SPE cartridges (e.g., Isolute® SPE 100 mg).[3]
-
Methanol, water (HPLC grade), hexane, and methyl formate.
-
Nitrogen gas evaporator.
-
-
Protocol:
-
Condition the SPE Cartridge: Sequentially wash the C18 cartridge with 5-10 mL of methanol followed by 5-10 mL of water.[3]
-
Load the Sample: Acidify the supernatant from the homogenization step to approximately pH 3.5 with diluted acid and load it onto the conditioned C18 cartridge.[13]
-
Wash the Cartridge:
-
Elute the Resolvins: Elute the resolvins and other SPMs with 5-10 mL of methyl formate.[3]
-
Dry the Eluate: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.[3]
-
Reconstitute: Reconstitute the dried residue in a small volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the sensitivity and selectivity required for the quantification of resolvins at their endogenous concentrations.
-
Instrumentation: A high-sensitivity tandem mass spectrometer (e.g., AB Sciex 6500 QTRAP) operated in negative electrospray ionization (ESI-) mode is recommended.[4][5]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each resolvin and internal standard.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for resolvin analysis in tissue.
Resolvin E1 (RvE1) Signaling Pathway
Caption: Simplified signaling pathway of Resolvin E1 (RvE1).
Resolvin D1 (RvD1) Signaling Pathway
Caption: Simplified signaling pathway of Resolvin D1 (RvD1).
References
- 1. Resolvin - Wikipedia [en.wikipedia.org]
- 2. Understanding Resolvin Signaling Pathways to Improve Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagent Protocols | Arizona Genetics Core [azgc.arizona.edu]
- 10. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for studying Resolvin D2 effects on leukocyte function
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), is a potent regulator of leukocyte function and a key player in the resolution of inflammation.[1][2][3] Its multifaceted actions include inhibiting excessive neutrophil infiltration, stimulating macrophage phagocytosis and efferocytosis, and modulating cytokine production, all of which contribute to restoring tissue homeostasis.[1][2][4][5] Understanding the precise mechanisms by which RvD2 exerts its effects on leukocytes is crucial for the development of novel therapeutics for a range of inflammatory diseases.
These application notes provide detailed protocols for studying the effects of RvD2 on key leukocyte functions, including chemotaxis, phagocytosis, and cytokine production. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of RvD2 and other pro-resolving mediators.
Data Presentation: Quantitative Effects of Resolvin D2 on Leukocyte Functions
The following tables summarize the quantitative data from key experiments investigating the effects of Resolvin D2 on various leukocyte functions.
Table 1: Effect of RvD2 on Leukocyte Chemotaxis and Adhesion
| Parameter | Cell Type | Stimulus | RvD2 Concentration | Effect | Reference |
| Neutrophil Infiltration | Murine Peritoneal PMN | Zymosan | 10 pg | ~70% reduction in PMN infiltration | [3] |
| Leukocyte Adherence | Murine Cremaster Muscle | Platelet Activating Factor (PAF; 100 nM) | 1 nM | Marked reduction in leukocyte adherence and emigration | [3] |
| PMN Chemotaxis | Human PMN | Interleukin-8 (IL-8) | Not Specified | Limits direct travel and increases random movement | [4] |
| Monocyte Adhesion | Human Monocytes | Adipocytes | Not Specified | Decreases adhesion and trans-adipose migration | [4] |
Table 2: Effect of RvD2 on Phagocytosis and Bacterial Clearance
| Parameter | Cell Type | Target | RvD2 Concentration | Effect | Reference |
| Macrophage Phagocytosis | Murine Peritoneal Macrophages | E. coli | Not Specified | Increased phagocytosis | [1] |
| Macrophage Phagocytosis | Murine Bone Marrow-Derived Macrophages | BacLight Green-labeled E. coli | 10 nM | Significantly enhanced phagocytosis | [4] |
| Macrophage Phagocytosis of Apoptotic Neutrophils (Efferocytosis) | Murine Macrophages | Apoptotic Neutrophils | Not Specified | Enhanced phagocytosis | [5] |
| Bacterial Clearance | Murine Model of Sepsis (CLP) | Polymicrobial | 100 ng (i.v.) | Sharply decreased local and systemic bacterial burden | [1][3] |
Table 3: Effect of RvD2 on Cytokine Production
| Parameter | Cell Type / Model | Stimulus | RvD2 Concentration | Effect | Reference |
| Pro-inflammatory Cytokines (IL-6, IL-1β, IL-23, TNF-α) | Murine Model of Sepsis (CLP) | Polymicrobial Infection | 100 ng (i.v.) | Drastically reduced plasma levels | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-33, IL-1β) | Murine Skin | UVB Irradiation | 3.0 ng/mouse | Significant inhibition of cytokine increase | [6] |
| Anti-inflammatory Cytokines (TGF-β, IL-10) | Murine Skin | UVB Irradiation | 3.0 ng/mouse | Significant inhibition of cytokine increase | [6] |
| IL-1β Secretion | Human Monocytes | LPS + ATP | 5 µM | Significant reduction in IL-1β secretion | [7] |
| IL-6, IL-8, TNF-α | Human Monocytes | LPS (20 ng/ml) | 10-100 nM | Dampened cytokine production | [8] |
| IL-23 | Murine Model of Secondary Lung Infection | P. aeruginosa | Not Specified | Significantly decreased lung lavage levels | [9] |
Experimental Protocols
Leukocyte Chemotaxis Assay (Transwell Migration Assay)
This protocol is designed to assess the effect of RvD2 on leukocyte migration towards a chemoattractant.
Materials:
-
Leukocytes (e.g., isolated human neutrophils or monocytes)
-
Chemoattractant (e.g., Interleukin-8 (IL-8) for neutrophils, Monocyte Chemoattractant Protein-1 (MCP-1) for monocytes)
-
Resolvin D2
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell counting solution (e.g., Trypan Blue) or fluorescent dye (e.g., Calcein-AM)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for fluorescent quantification) or microscope with hemocytometer
Procedure:
-
Isolate leukocytes from whole blood using standard density gradient centrifugation methods.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the leukocytes with various concentrations of RvD2 (e.g., 1 pM - 10 nM) or vehicle control for 15 minutes at 37°C.[4]
-
Add the chemoattractant solution to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Direct cell counting: Collect the cell suspension from the lower well and count the cells using a hemocytometer and Trypan Blue.
-
Fluorescent quantification: Add a fluorescent dye that stains live cells (e.g., Calcein-AM) to the lower well, incubate as required, and measure the fluorescence using a microplate reader.
-
-
Analyze the data by comparing the number of migrated cells in the RvD2-treated groups to the vehicle control.
Experimental Workflow for Leukocyte Chemotaxis Assay
Caption: Workflow for the leukocyte chemotaxis assay.
Macrophage Phagocytosis Assay
This protocol measures the ability of macrophages to engulf particles, a key function enhanced by RvD2.
Materials:
-
Macrophages (e.g., primary bone marrow-derived macrophages or a macrophage cell line like RAW 264.7)
-
Resolvin D2
-
Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™, FITC-labeled zymosan, or fluorescently labeled apoptotic cells)
-
Culture plates (e.g., 96-well or 8-well chamber slides)
-
Assay medium (e.g., DMEM)
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope or flow cytometer
-
Quenching solution (e.g., Trypan Blue, to quench extracellular fluorescence)
Procedure:
-
Plate macrophages in a suitable culture plate and allow them to adhere overnight.
-
Pre-treat the macrophages with RvD2 (e.g., 1 pM - 10 nM) or vehicle control for 15 minutes at 37°C.[4]
-
Add the fluorescently labeled particles to the cells at a specified ratio (e.g., 50:1 for E. coli:macrophage).[4]
-
Incubate for a defined period (e.g., 60-100 minutes) at 37°C to allow for phagocytosis.[4][10] For a negative control, incubate a set of wells at 4°C to inhibit active uptake.
-
After incubation, wash the cells several times with cold PBS to remove non-engulfed particles.
-
(Optional) Add a quenching solution to quench the fluorescence of any particles that are attached to the outside of the cells but not internalized.
-
Quantify phagocytosis using one of the following methods:
-
Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity per cell or the percentage of phagocytosing cells. Real-time imaging can also be performed to monitor the process.[4]
-
Flow Cytometry: Detach the cells from the plate, resuspend them in FACS buffer, and analyze the fluorescence of individual cells.
-
-
Analyze the data by comparing the phagocytic activity in RvD2-treated cells to the vehicle control.
Experimental Workflow for Macrophage Phagocytosis Assay
Caption: Workflow for the macrophage phagocytosis assay.
Cytokine Production Assay
This protocol is used to determine the effect of RvD2 on the production and secretion of cytokines by leukocytes in response to an inflammatory stimulus.
Materials:
-
Leukocytes (e.g., peripheral blood mononuclear cells (PBMCs) or a specific leukocyte subset)
-
Resolvin D2
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Culture plates (e.g., 96-well)
-
Incubator (37°C, 5% CO2)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
Centrifuge
Procedure:
-
Isolate leukocytes and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of RvD2 (e.g., 10-100 nM) or vehicle control for 30 minutes.[11]
-
Add the inflammatory stimulus (e.g., LPS at 20 ng/ml) to the wells.[8]
-
Incubate the plate for a specified time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Analyze the data by comparing the cytokine concentrations in the RvD2-treated groups to the vehicle control.
Experimental Workflow for Cytokine Production Assay
Caption: Workflow for the cytokine production assay.
Signaling Pathways of Resolvin D2 in Leukocytes
RvD2 exerts its pro-resolving effects by binding to the G protein-coupled receptor GPR18 (also known as DRV2).[4][9] This interaction triggers downstream signaling cascades that modulate various cellular functions.
Caption: RvD2 signaling pathways that suppress pro-inflammatory responses.
[11]By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate the mechanisms of action of Resolvin D2 and its potential as a therapeutic agent for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung Inflammation Resolution by RvD1 and RvD2 in a Receptor-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Note: Solid-Phase Extraction for the Isolation of Resolvins from Biological Fluids
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3] These potent lipid mediators actively regulate the resolution phase of inflammation, making them critical targets in research and drug development for inflammatory diseases.[1][4] E-series resolvins (RvE) are synthesized from EPA, while D-series resolvins (RvD), protectins, and maresins are derived from DHA.[1][5] Due to their fragile nature and extremely low concentrations (picogram to nanogram range) in complex biological matrices like plasma, serum, and tissue homogenates, their accurate quantification presents a significant analytical challenge.[1][4]
Solid-phase extraction (SPE) has emerged as the preferred method for the selective extraction and concentration of resolvins and other SPMs from biological fluids.[1][4] Compared to traditional liquid-liquid extraction (LLE), SPE offers greater selectivity, uses lower volumes of organic solvents, and is a more rapid procedure.[1] This application note provides a detailed protocol for the isolation of resolvins using C18-based SPE, summarizes key performance data, and illustrates the associated biological pathways and experimental workflows.
Signaling Pathways of Key Resolvins
Resolvins exert their pro-resolving functions by binding to specific G-protein-coupled receptors (GPCRs) on the surface of immune cells.[2] This interaction inhibits neutrophil infiltration, reduces the production of pro-inflammatory mediators, and stimulates macrophage-mediated clearance of apoptotic cells and debris.[3] The diagram below illustrates the biosynthetic pathways from DHA and EPA to key D-series and E-series resolvins and their subsequent receptor interactions.
Recommended C18 Solid-Phase Extraction Workflow
The following diagram outlines the key steps for isolating resolvins from biological fluids such as plasma or serum. The process begins with protein precipitation to release lipid mediators, followed by a multi-step SPE procedure to isolate and concentrate the analytes of interest prior to LC-MS/MS analysis.
Experimental Protocol: C18-SPE for Resolvins from Plasma/Serum
This protocol is adapted from established methods for the extraction of SPMs from biological fluids.[1][5][6] It is crucial to keep samples on ice whenever possible to prevent isomerization and degradation of lipid mediators.[1]
1. Materials and Reagents
-
C18 SPE Cartridges (e.g., Isolute C18 100 mg, Waters Sep-Pak C18, or Agilent Bond Elut C18)[1]
-
HPLC-grade Methanol, Methyl Formate, Hexane, and Water
-
Formic Acid or Hydrochloric Acid (HCl) for pH adjustment
-
Deuterated internal standards (e.g., d5-RvD1, d5-RvD2, d4-LTB4)
-
Vortex mixer, Centrifuge (refrigerated), Nitrogen evaporator
-
Glass tubes
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice.
-
To 1 mL of plasma/serum in a glass tube, add a mixture of deuterated internal standards for quantification.
-
Vortex thoroughly to ensure protein precipitation.
-
Incubate the samples at -20°C for at least 45 minutes to enhance protein precipitation.[1][5]
-
Centrifuge the samples at 1,000-2,000 x g for 10 minutes at 4°C.[1][5]
-
Carefully collect the supernatant and transfer it to a new glass tube.
3. Solid-Phase Extraction Procedure
-
Dilution and Acidification : Dilute the supernatant with water to a final volume where the methanol concentration is less than 15%. Adjust the pH of the sample to ~3.5 with diluted HCl or formic acid.[5][6][8] This step is critical for the retention of acidic lipids on the C18 sorbent.
-
Cartridge Conditioning :
-
Sample Loading : Load the acidified sample onto the conditioned C18 cartridge. A flow rate of 1-2 mL/min is recommended.
-
Washing :
-
Elution : Elute the resolvins and other SPMs from the cartridge using 5-10 mL of methyl formate into a clean collection tube.[1]
4. Final Sample Preparation for LC-MS/MS
-
Drying : Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution : Resuspend the dried extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) or another solvent compatible with the LC-MS/MS system.[1]
-
Vortex briefly and transfer the sample to an autosampler vial for analysis.
Performance Data for Resolvin SPE Methods
The efficiency of SPE methods is typically evaluated by recovery, sensitivity (LOD/LOQ), and linearity. The following tables summarize quantitative data from various studies employing SPE for resolvin analysis in biological matrices.
Table 1: Recovery of Resolvins and Related Mediators Using SPE
| Analyte/Internal Standard | Biological Matrix | SPE Method | Average Recovery (%) | Reference |
| 14 Deuterated Lipid Mediators | Human Plasma & Serum | C18 | ~78% | [5] |
| Various Eicosanoids & SPMs | Rat Plasma, Brain, Liver | C18 | 76 - 122% | [9] |
| Deuterated Internal Standards | Tissues/Biological Fluids | C18 | >85 - 95% | [1] |
| D-Series Resolvins (RvD1-RvD5) | Cell Culture Medium | LLE | 96.9 - 99.8% | [10] |
| Internal Standards (SPMs) | Human Serum | Not Specified | 78 - 87% | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte(s) | Matrix | Method | LOD | LOQ | Reference |
| RvD1, RvD2, PD1, etc. | Human Plasma/Serum | C18-SPE LC-MS/MS | 3 pg (on-column) | 6 pg (on-column) | [12][13] |
| 18 Different SPMs | Human Plasma/Serum | SPE LC-MS/MS | - | 0.02–0.2 nM | [11] |
| Various Eicosanoids & SPMs | Standard Solutions | LC-MS/MS | 10-20 pg | 20-50 pg | [14] |
| D-Series Resolvins | Cell Culture Medium | LLE LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | [10] |
Key Considerations and Troubleshooting
-
Sample Handling : Resolvins are susceptible to degradation and isomerization. Always handle samples on ice and store them at -80°C after snap-freezing to minimize autoxidation and hydrolysis.[1]
-
pH Control : Acidification of the sample before loading is crucial for efficient retention of resolvins on the reversed-phase sorbent. Failure to adjust the pH correctly can lead to poor recovery.[6][8]
-
Internal Standards : The use of stable isotope-labeled (deuterated) internal standards is highly recommended for accurate quantification, as they can correct for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.[1]
-
Solvent Purity : Use high-purity, HPLC or MS-grade solvents to avoid introducing contaminants that could interfere with the analysis.
-
Low Recovery : If recovery is low, consider optimizing the wash steps. A weaker wash solvent (less organic content) may prevent premature elution of the analytes. Conversely, a stronger elution solvent might be needed if the analytes are strongly retained.[15]
Conclusion
Solid-phase extraction using C18 reverse-phase cartridges is a robust, selective, and efficient method for the isolation and concentration of resolvins from complex biological fluids. The protocol described provides a reliable workflow for obtaining clean extracts suitable for sensitive downstream analysis by LC-MS/MS. Proper sample handling and careful execution of each step are paramount to achieving high recovery and accurate quantification of these potent, low-abundance lipid mediators. This methodology is essential for researchers and scientists investigating the role of resolvins in health and disease.
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid [mdpi.com]
- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Resolvin D2-d5
Welcome to the technical support center for the analysis of Resolvin D2-d5 (RvD2-d5). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure accurate and sensitive detection of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: For this compound (molecular weight approx. 381.5 g/mol ), the precursor ion will be higher than non-deuterated Resolvin D2 (m/z 375.3). The recommended precursor ion to monitor in negative electrospray ionization (ESI) mode is m/z 380.3 [M-H]⁻. The product ions are generated from the fragmentation of the precursor. While specific transitions should be optimized for your instrument, common and effective transitions for related compounds provide a strong starting point. For non-deuterated RvD2, transitions include m/z 375.3 → 175.0 and 375.3 → 215.0.[1][2] You should perform a product ion scan on the RvD2-d5 precursor (m/z 380.3) to determine the most intense and specific product ions on your mass spectrometer.
Q2: I am observing a low or no signal for RvD2-d5. What are the common causes?
A2: Low or no signal is a frequent issue in mass spectrometry.[3] A logical troubleshooting approach is essential. First, confirm that the issue is not with the sample preparation by injecting a freshly prepared standard. If the standard also shows a low signal, the problem likely lies with the LC-MS/MS system.
Common causes include:
-
Improper Ion Source Settings: Ensure the electrospray ionization (ESI) source is clean and parameters like gas flows (nebulizer, auxiliary) and temperature are optimal. For resolvins, negative ion mode is required.
-
Incorrect MS Parameters: Verify that the correct MRM transition is being monitored and that parameters like declustering potential (DP) and collision energy (CE) are optimized.
-
LC System Issues: Check for leaks, ensure the column is not clogged, and confirm that the mobile phases are correctly prepared and flowing at the set rate. Air bubbles in the lines can also interrupt the spray.
-
Sample Degradation: Resolvins are sensitive to light, oxygen, and heat. Ensure samples are kept on ice during preparation and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: My retention time for RvD2-d5 is shifting between injections. How can I fix this?
A3: Retention time shifts can compromise data quality. The most common causes are related to the liquid chromatography (LC) system:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections. Typically, allowing at least 3-5 column volumes to pass is recommended.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Always use high-purity (LC-MS grade) solvents and prepare fresh mobile phases regularly.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention time. Ensure the temperature is stable.
-
Column Degradation: Over time, columns can degrade, leading to performance issues. If other troubleshooting steps fail, consider replacing the column.
Troubleshooting Guides
This section provides structured guidance for common problems encountered during RvD2-d5 analysis.
Guide 1: Low Signal Intensity or No Peak Detected
This guide follows a logical flow to diagnose the root cause of a weak or absent signal.
Quantitative Data Summary
The following tables provide recommended starting parameters for the analysis of Resolvin D2 and its deuterated standard. Note that optimal values for Declustering Potential (DP), Collision Energy (CE), and source parameters are instrument-dependent and should be fine-tuned using infusion of a standard solution.
Table 1: Mass Spectrometer Parameters for Resolvin D2 Analysis
| Parameter | Analyte | Recommended Value / Range | Notes |
| Ionization Mode | RvD2 & RvD2-d5 | Negative ESI | Essential for forming the [M-H]⁻ ion. |
| Precursor Ion (Q1) | Resolvin D2 | m/z 375.3 | [M-H]⁻ |
| This compound | m/z 380.3 | [M-H]⁻ | |
| Product Ions (Q3) | Resolvin D2 | m/z 175.0, 215.0 | Select the most intense and specific fragment.[1][2] |
| This compound | User Determined | Determine via product ion scan of m/z 380.3. | |
| Declustering Potential (DP) | RvD2 & RvD2-d5 | -20 to -100 V | Optimize by ramping voltage during infusion.[4] |
| Collision Energy (CE) | RvD2 & RvD2-d5 | -13 to -39 V | Optimize for each transition to maximize fragment intensity.[4] |
| Collision Gas (CAD) | RvD2 & RvD2-d5 | Medium (e.g., 9-12 psi) | Consult instrument manufacturer's recommendations.[4][5] |
Table 2: Typical Ion Source Parameters
| Parameter | Recommended Value / Range |
| IonSpray Voltage | -4500 V |
| Source Temperature | 475 - 550 °C[4][5] |
| Nebulizer Gas (GS1) | 30 - 70 psi[4] |
| Auxiliary Gas (GS2) | 40 - 70 psi[4] |
| Curtain Gas (CUR) | 35 - 40 psi[5] |
Table 3: Recommended LC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 79 | 21 | 0.3 |
| 1.0 | 79 | 21 | 0.3 |
| 1.5 | 74 | 26 | 0.3 |
| 10.0 | 49 | 51 | 0.3 |
| 19.0 | 34 | 66 | 0.3 |
| 25.1 | 2 | 98 | 0.3 |
| 27.6 | 2 | 98 | 0.3 |
| 27.7 | 79 | 21 | 0.3 |
| 31.5 | 79 | 21 | 0.3 |
| As adapted from a published method for specialized pro-resolving mediators.[4] |
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (800:150:1, v/v/v)
-
Column: C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm)[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Resolvins from Plasma
This protocol describes a robust method for extracting resolvins and other lipid mediators from biological fluids like plasma or serum prior to LC-MS/MS analysis.
Methodology:
-
Sample Collection: Collect plasma in EDTA-containing tubes. Immediately place on ice. For long-term storage, snap-freeze and store at -80°C.
-
Internal Standard Spiking: To 1 volume of plasma, add a known concentration of this compound in methanol. This standard will account for variability during sample preparation and analysis.
-
Protein Precipitation: Add 2 volumes of ice-cold methanol to the sample. Vortex briefly and incubate at -20°C for at least 45 minutes to precipitate proteins.[2]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 1500 x g for 15 min at 4°C) to pellet the precipitated proteins.
-
Solid-Phase Extraction (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 column volume of methanol, followed by 1 column volume of water.[2]
-
Loading: Carefully load the supernatant from the centrifugation step onto the conditioned C18 cartridge.
-
Washing:
-
Elution: Elute the resolvins and other specialized pro-resolving mediators (SPMs) from the cartridge using 1 volume of methyl formate.[2]
-
-
Solvent Evaporation: Dry the collected eluate under a gentle stream of nitrogen gas. Do not use air, as it can cause oxidation of the analytes.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for injection into the LC-MS/MS system. Keep samples at 4°C in the autosampler.
References
- 1. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low-Abundance Lipid Mediators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low-abundance lipid mediators.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance lipid mediators?
A1: The quantification of low-abundance lipid mediators, such as eicosanoids and specialized pro-resolving mediators (SPMs), presents several analytical challenges. These molecules are often present at very low physiological concentrations (picomolar to nanomolar range), are chemically unstable, and exist as numerous structurally similar isomers, which complicates their separation and detection.[1][2][3] Furthermore, complex biological matrices can interfere with analysis, a phenomenon known as the matrix effect.[4][5]
Q2: Why is sample preparation so critical for the analysis of these lipids?
A2: Effective sample preparation is crucial to isolate the target lipid mediators from a complex biological sample, remove interfering substances like proteins and salts, and concentrate the analytes to a detectable level.[6] The choice of extraction method can significantly impact the recovery and stability of these low-abundance lipids. Common techniques include liquid-liquid extraction (e.g., Folch or Bligh and Dyer methods) and solid-phase extraction (SPE).[7][8] To prevent degradation, it is often recommended to flash-freeze tissue samples in liquid nitrogen and add antioxidants like butylated hydroxytoluene (BHT) during extraction.[9]
Q3: What is the role of internal standards in quantification?
A3: Internal standards are essential for accurate quantification. They are compounds with similar chemical properties to the analyte of interest that are added to the sample at a known concentration before sample preparation. Stable isotope-labeled internal standards are considered the gold standard because they behave nearly identically to the endogenous analyte during extraction, chromatography, and ionization, thus compensating for sample loss and matrix effects.[10][11][12]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis of complex biological samples.[5] To mitigate these effects, several strategies can be employed:
-
Effective Sample Cleanup: Utilize robust extraction and cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the analytes from co-eluting matrix components.[13]
-
Use of Internal Standards: Employ stable isotope-labeled internal standards that co-elute with the analyte to normalize for matrix-induced signal variations.[10][11]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the detection of very low-abundance analytes.
Q5: What are the advantages of using LC-MS/MS for lipid mediator analysis?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low-abundance lipid mediators due to its high sensitivity, selectivity, and specificity.[2][14][15] It allows for the separation of complex lipid mixtures and the selective detection and quantification of target analytes, even in the presence of isomers and other structurally related molecules.[16] Techniques like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) further enhance the specificity and sensitivity of the analysis.[2][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Analyte Degradation: Lipid mediators can be unstable and degrade during sample collection, storage, or processing. 2. Inefficient Extraction: The chosen extraction method may not be optimal for the target analytes. 3. Ion Suppression: Co-eluting matrix components can suppress the analyte signal. 4. Instrument Sensitivity: The mass spectrometer may not be sensitive enough for the low concentrations. | 1. Sample Handling: Flash-freeze samples immediately after collection. Store at -80°C. Add antioxidants (e.g., BHT) during extraction.[9] 2. Optimize Extraction: Test different extraction methods (e.g., LLE vs. SPE) and solvents. Ensure pH is optimized for your analytes.[7] 3. Improve Chromatography & Cleanup: Optimize the LC gradient to better separate the analyte from interfering compounds. Implement a more rigorous sample cleanup protocol.[13] 4. Enhance Sensitivity: Use a more sensitive mass spectrometer or optimize source conditions. Consider derivatization to improve ionization efficiency. |
| Poor Peak Shape | 1. Inappropriate Column Chemistry: The LC column may not be suitable for the analytes. 2. Mobile Phase Issues: The mobile phase composition or pH may not be optimal. 3. Sample Overload: Injecting too much sample can lead to peak fronting or tailing. | 1. Column Selection: Use a column designed for lipid analysis (e.g., C18).[9] 2. Mobile Phase Optimization: Adjust the mobile phase composition, gradient, and pH. Adding a small amount of acid (e.g., formic acid) can improve peak shape for acidic lipids.[16] 3. Reduce Injection Volume: Dilute the sample or inject a smaller volume. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in solvents or reagents can contribute to high background. 2. Matrix Effects: The biological matrix itself can be a source of high background. 3. Carryover: Residual analyte from a previous injection can contribute to background. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and high-purity reagents. Prepare fresh mobile phases regularly.[16] 2. Thorough Sample Cleanup: Employ effective sample preparation techniques to remove as much of the matrix as possible.[7] 3. Optimize Wash Method: Implement a robust needle and column wash method between injections to prevent carryover. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in the sample preparation workflow can lead to inconsistent results. 2. Instrument Instability: Fluctuations in the LC or MS system can affect reproducibility. 3. Improper Use of Internal Standards: Adding internal standards at different stages or using an inappropriate standard. | 1. Standardize Protocols: Follow a standardized and validated protocol for all samples. Use automated liquid handlers if available.[17] 2. System Suitability: Run system suitability tests before each batch to ensure the instrument is performing optimally. 3. Consistent IS Addition: Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Plasma
This protocol is adapted from methodologies designed for the extraction of eicosanoids and other lipid mediators from biological fluids.
Materials:
-
OASIS HLB 3cc (60mg) Extraction Cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid
-
Methyl Formate
-
Internal Standard Mix (containing deuterated standards for target analytes)
-
Plasma sample
-
Vortex mixer
-
Centrifuge
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma sample on ice. To 1 mL of plasma, add 5 µL of the internal standard mix. Vortex briefly.
-
Protein Precipitation: Add 3 mL of ice-cold methanol to the plasma sample. Vortex for 30 seconds. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Dilution: Add 9 volumes of ice-cold water to the supernatant.
-
SPE Cartridge Conditioning:
-
Rinse the OASIS HLB cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water.
-
Wash with 3 mL of 5% methanol in water.
-
Wash with 3 mL of 50% methanol with 0.2% acetic acid.
-
Wash with 3 mL of 50% methanol.
-
-
Drying: Dry the cartridge under vacuum for 10 minutes to remove residual liquid.
-
Elution:
-
Elute the lipid mediators with 1 mL of 97% methyl formate.
-
Elute again with 1 mL of 100% methanol.
-
Collect both eluates in the same tube.
-
-
Drying and Reconstitution: Evaporate the combined eluates to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Visualizations
Signaling Pathways
Caption: Simplified Eicosanoid Signaling Pathway.
Experimental Workflows
References
- 1. Frontiers | Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? [frontiersin.org]
- 2. anchem.pl [anchem.pl]
- 3. Evaluating lipid mediator structural complexity using ion mobility spectrometry combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. mdpi.com [mdpi.com]
- 16. sciex.com [sciex.com]
- 17. Lipid extraction for mass spectrometry lipidomics [bio-protocol.org]
Improving the stability of Resolvin D2-d5 during sample storage and preparation
Welcome to the technical support center for Resolvin D2-d5. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of this compound during sample storage and preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored as a solution in ethanol at -80°C.[1][2][3][4] Under these conditions, it is stable for at least one year.[1][2][4] As a polyunsaturated fatty acid (PUFA) derivative, it is susceptible to degradation, and stringent storage conditions are crucial.[5][6]
Q2: Can I store this compound at -20°C?
A2: While -80°C is the recommended temperature for long-term storage, some related products may be stored at -20°C for shorter periods.[7] However, for PUFA-derived lipids like resolvins, -80°C storage is strongly advised to minimize the risk of degradation from oxidation and hydrolysis.[6][8]
Q3: Is this compound sensitive to light?
A3: Yes, the product information for the non-deuterated Resolvin D2 indicates that it is light-sensitive.[1] It is recommended to handle this compound in a manner that protects it from light, for instance, by using amber vials or covering tubes with foil.
Q4: How should I prepare aqueous solutions of this compound for experiments?
A4: To prepare an aqueous solution, the ethanol solvent should be evaporated under a gentle stream of nitrogen gas.[1] The compound should then be immediately dissolved in an aqueous buffer, such as PBS (pH 7.2).[1] It is critical to use these aqueous solutions immediately and discard any unused portion, as the stability of resolvins in aqueous media is limited.[1]
Q5: Are there any solvents I should avoid when working with this compound?
A5: Yes. It is advised to avoid solvents such as dimethyl formamide (DMF) and dimethyl sulfoxide (DMSO), as they can cause isomerization and degradation of resolvins.[1] Sticking to the supplied ethanol solution for storage and dilution is the safest practice. When transferring the ethanol solution, always use glass or Teflon materials, as plastic can leach impurities.[8]
Troubleshooting Guide
This guide addresses the common issue of low or inconsistent recovery of this compound during sample analysis, which can compromise data accuracy.
Problem: Low or inconsistent signal/recovery of this compound in my LC-MS/MS analysis.
This issue can arise from degradation of the internal standard before, during, or after sample preparation. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low this compound recovery.
Data on Stability and Handling
Table 1: Storage Condition Guidelines for this compound
| Condition | Temperature | Solvent | Duration | Stability Considerations |
| Long-Term Storage | -80°C | Ethanol | ≥ 1 year | Recommended for optimal stability.[1][2][4] |
| Short-Term Storage | -20°C | Ethanol | Not specified; use with caution | Risk of degradation is higher than at -80°C.[6][8] |
| Benchtop (Working) | Room Temperature | Aqueous Buffer | Immediate use only | Prone to rapid degradation in aqueous solutions.[1] |
Table 2: Factors Affecting this compound Stability
| Factor | Condition to Avoid | Recommended Practice | Rationale |
| Temperature | Storage above -80°C, repeated freeze-thaw cycles | Aliquot upon receipt and store at -80°C | Resolvins are heat-labile and degrade with freeze-thaw cycles.[1][9][10] |
| Light | Exposure to direct light | Store in amber vials or protect from light with foil | Resolvins are photosensitive and can degrade upon light exposure.[1] |
| Solvent | DMSO, DMF, prolonged storage in aqueous buffers | Store in ethanol; prepare aqueous solutions fresh for immediate use | Certain organic solvents cause isomerization and degradation; stability in aqueous media is poor.[1] |
| pH | Highly acidic or basic conditions | Use physiological buffers (e.g., PBS pH 7.2) for experiments | Extreme pH can accelerate hydrolysis and degradation. |
| Oxygen | Exposure to air for prolonged periods | Overlay with inert gas (Nitrogen/Argon) for long-term storage of neat material if solvent is removed | As a PUFA derivative, it is susceptible to oxidation.[5][6] |
| Handling Materials | Plastic containers/pipette tips for organic solutions | Use glass or Teflon-lined containers and syringes | Prevents leaching of plasticizers and other contaminants.[8] |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability
This protocol provides a framework for evaluating the stability of this compound after repeated freeze-thaw cycles.
-
Preparation of Stock Solution: Prepare a working stock solution of this compound in ethanol at a known concentration (e.g., 1 µg/mL).
-
Aliquoting: Dispense the working stock into multiple, separate microvials to create aliquots for each freeze-thaw cycle to be tested (e.g., 0, 1, 3, 5, and 7 cycles).
-
Freeze-Thaw Cycles:
-
The '0' cycle aliquot remains at -80°C until analysis.
-
For the other aliquots, perform freeze-thaw cycles by removing them from -80°C, allowing them to thaw completely at room temperature (protected from light), and then refreezing them at -80°C. Repeat for the desired number of cycles.
-
-
Sample Analysis: After the designated number of cycles, analyze the concentration of this compound in all aliquots using a validated LC-MS/MS method.
-
Data Evaluation: Compare the measured concentration of each freeze-thaw sample to the '0' cycle control. A decrease in concentration indicates degradation.
Visualization of Resolvin D2 Signaling Pathway
Resolvin D2 exerts its pro-resolving effects primarily by activating the G-protein coupled receptor 18 (GPR18), also known as DRV2.[11][12] This interaction initiates downstream signaling cascades that help to resolve inflammation.
Caption: Resolvin D2 signaling through the GPR18 receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death [frontiersin.org]
- 6. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities | PLOS One [journals.plos.org]
- 7. caymanchem.com [caymanchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Effect of Multiple Freeze-Thaw Cycles on Myoglobin and Lipid Oxidations of Grass Carp (Ctenopharyngodon idella) Surimi with Different Pork Back Fat Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D2/GPR18 signaling enhances monocytic myeloid-derived suppressor cell function to mitigate abdominal aortic aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in the analysis of resolvins in complex biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of resolvins in complex biological samples. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Question: I am observing significant ion suppression in my LC-MS/MS analysis of resolvins from plasma samples. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analytes, leading to a decreased signal.[1][2][3] In plasma, major contributors to this effect are phospholipids and salts.[4]
Here is a step-by-step approach to troubleshoot and mitigate ion suppression:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the analytical instrument.[1][3][5]
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up resolvin samples.[6][7][8] Ensure your SPE protocol is optimized for resolvin extraction. A C18-based sorbent is commonly used.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be used as an alternative or in conjunction with SPE to partition resolvins away from interfering substances.[6][7][10]
-
Phospholipid Removal: Specific sample preparation products are designed to deplete phospholipids, which are a major cause of ion suppression in plasma and serum.[4]
-
-
Chromatographic Separation: If interfering compounds co-elute with your resolvins, they can cause ion suppression.[1][3]
-
Adjust the Gradient: Modify your mobile phase gradient to better separate the resolvins from the regions where matrix components elute.[3] A post-column infusion experiment can help identify these regions of ion suppression.[11][12]
-
Column Chemistry: Consider using a different column chemistry or a column with a smaller particle size for improved resolution.[13]
-
-
Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is the most reliable way to compensate for matrix effects.[3][12][14]
-
The SIL internal standard should be added to the sample as early as possible in the workflow to account for variability in both sample preparation and ionization.
-
It is crucial that the internal standard co-elutes with the analyte for effective correction.[15]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][16] However, this approach may compromise the sensitivity of the assay, which can be a concern for low-abundance resolvins.[17]
-
Modify MS Source Conditions:
Below is a troubleshooting workflow to address ion suppression:
Question: My resolvin recovery after Solid-Phase Extraction (SPE) is low and inconsistent. What could be the problem?
Answer:
Low and variable recovery from SPE is a common issue that can significantly impact the accuracy and precision of your results.[7] Here are several factors to investigate:
-
Sample Pre-treatment:
-
Protein Precipitation: Ensure complete protein precipitation before loading the sample onto the SPE cartridge. Incomplete precipitation can lead to column clogging and inconsistent flow rates.[10]
-
pH Adjustment: The pH of the sample and loading buffer is critical for efficient retention of resolvins on the sorbent. For C18 columns, the sample should be acidified (e.g., to pH 3.5) to ensure the carboxylic acid group of the resolvins is protonated, increasing their retention.[9]
-
-
SPE Cartridge Conditioning and Equilibration:
-
Conditioning: The sorbent must be properly wetted with an organic solvent (e.g., methanol) to activate it.[9]
-
Equilibration: The cartridge must then be equilibrated with a solution that mimics the sample loading conditions (e.g., acidified water) to ensure proper interaction between the analyte and the sorbent.[9]
-
Drying: Do not let the sorbent bed dry out between these steps and sample loading, as this can lead to channeling and poor recovery.
-
-
Sample Loading:
-
Flow Rate: A slow and consistent flow rate during sample loading is crucial for adequate interaction time between the resolvins and the sorbent.
-
-
Wash Steps:
-
Solvent Strength: The wash solvent should be strong enough to remove interfering compounds but weak enough to not elute the resolvins. An inappropriate wash solvent can lead to the loss of your analytes.
-
-
Elution Step:
-
Solvent Choice: The elution solvent must be strong enough to disrupt the interaction between the resolvins and the sorbent and elute them from the cartridge. Methyl formate is often used for eluting resolvins and other specialized pro-resolving mediators (SPMs).[9]
-
Volume: Ensure the volume of the elution solvent is sufficient to completely elute the resolvins from the sorbent bed.
-
-
Analyte Stability: Resolvins are susceptible to degradation. Keep samples on ice and process them quickly to minimize degradation.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect resolvin analysis?
A1: Matrix effects occur when components in a biological sample, other than the analyte of interest, interfere with the analytical measurement.[1][11] In the context of LC-MS/MS, this typically manifests as ion suppression or enhancement, where the signal of the resolvin is either decreased or increased due to the presence of co-eluting matrix components.[1][11] This can lead to inaccurate and irreproducible quantification.[1] For immunoassays, matrix components can interfere with antibody-antigen binding, also leading to inaccurate results.[16][19]
Q2: What is the best sample preparation technique for analyzing resolvins in plasma?
A2: Solid-Phase Extraction (SPE) is the most popular and effective method for extracting resolvins from complex biological matrices like plasma.[6][7] It provides a good balance of sample cleanup and analyte enrichment.[9] Liquid-Liquid Extraction (LLE) is another option, and sometimes a combination of LLE and SPE is used for very complex samples.[6][7]
Q3: Why is a stable isotope-labeled (SIL) internal standard recommended for resolvin quantification?
A3: A SIL internal standard is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte. This means it behaves similarly during sample extraction, chromatography, and ionization.[3][14] By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, it can effectively compensate for sample loss during preparation and for matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.
Q4: What are typical recovery rates and limits of quantification (LOQs) for resolvins in biological samples?
A4: Recovery rates and LOQs can vary depending on the specific resolvin, the biological matrix, and the analytical method used. The following table summarizes some reported values from the literature.
| Analyte/Internal Standard | Matrix | Method | Recovery (%) | LLOQ | Reference |
| Deuterated Internal Standards | Human Serum | LC-MS/MS | 78 - 87 | N/A | [20] |
| Various SPMs | Spiked Plasma | LC-MS/MS | N/A (Intra-day accuracy within ±20% and ±15% at 0.1 and 0.3 nM) | 0.02 - 0.2 nM | [20] |
| 6 Resolvins | Plasma, Cells, Exudates | LLE-μSPE-HPLC-MS/MS | N/A | 1 - 38 pg/mL | [6] |
| Deuterium-labeled IS | Tissue | SPE-LC-MS/MS | >85 - 95 | N/A | [9] |
| 34 Eicosanoids | Human Serum, Sputum, BALF | LC-MS/MS | N/A | 0.2 - 3 ng/mL | [13] |
| 65 Lipid Mediators | Plasma, Adipose Tissue | SPE-LC-MS/MS | 29 - 134 | 0.03 - 5884 ng/mL | [21] |
Q5: How can I perform a matrix effect assessment for my assay?
A5: A common method to assess matrix effects is the post-extraction spike method.[11] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Resolvins from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add a deuterated internal standard.
-
Add 2 volumes of cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 45 minutes.[9]
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant and adjust the pH to ~3.5 with a dilute acid (e.g., 0.1% acetic acid).[9]
-
-
SPE Cartridge (C18) Conditioning:
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of water (pH 3.5) to remove salts and other polar interferences.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipids.[9]
-
-
Elution:
-
Elute the resolvins with 5-10 mL of methyl formate.[9]
-
-
Dry-down and Reconstitution:
Protocol 2: Representative LC-MS/MS Method for Resolvin Analysis
This is an example method and parameters will need to be optimized for your specific analytes and instrumentation.
-
LC System: A UHPLC system capable of high-pressure gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[20]
-
Mobile Phase A: 0.1% acetic acid in water.[20]
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 800/150/1, v/v/v).[20]
-
Flow Rate: 0.3 mL/min.[20]
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the resolvins, followed by a wash and re-equilibration step. For example:
-
0-1.0 min: 21% B
-
1.5 min: 26% B
-
10 min: 51% B
-
19 min: 66% B
-
25.1 min: 98% B
-
27.6 min: 98% B
-
27.7 min: 21% B
-
31.5 min: 21% B[20]
-
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using optimized precursor and product ion transitions for each resolvin and internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 10. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 17. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting poor recovery of Resolvin D2-d5 in solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Resolvin D2-d5 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is the expected recovery rate for this compound using a validated C18 SPE protocol?
A1: A well-optimized SPE protocol using a C18 sorbent can routinely achieve high recovery rates for deuterated specialized pro-resolving mediators (SPMs), including this compound. Expected recovery is generally in the range of >85-95%.[1] However, this can be influenced by several factors, including the specific SPE cartridge, sample matrix, and adherence to the protocol.
Q2: What type of SPE cartridge is recommended for this compound extraction?
A2: C18 reversed-phase cartridges are commonly used and recommended for the extraction of resolvins and other lipid mediators from biological fluids.[1] Polymeric sorbents, such as polystyrene-divinylbenzene, can also be effective and may offer different selectivity compared to silica-based C18 sorbents. The choice may depend on the specific sample matrix and the presence of interfering substances.
Q3: Why is sample pH adjustment important for this compound recovery?
A3: Adjusting the sample pH is a critical step for maximizing the recovery of acidic analytes like this compound. Acidifying the sample to a pH below the pKa of the analyte (typically to pH 3.5 for resolvins) ensures that the molecule is in its neutral, less polar form.[1] This increases its affinity for the non-polar C18 stationary phase, leading to better retention on the SPE cartridge and preventing premature elution during the loading and washing steps. Failure to properly acidify the sample is a common cause of poor recovery.
Q4: Can this compound degrade during the SPE process?
A4: Yes, resolvins are fragile molecules susceptible to degradation.[1] It is crucial to keep samples on ice throughout the extraction process to minimize enzymatic activity and potential isomerization.[1] Additionally, avoiding harsh acidic or basic conditions outside of the recommended ranges and minimizing exposure to light and air can help preserve the integrity of the analyte.
Troubleshooting Guide for Poor Recovery of this compound
This guide addresses common issues that can lead to low recovery of this compound during solid-phase extraction.
Problem 1: Low or No Recovery of this compound in the Eluate
| Potential Cause | Recommended Solution |
| Improper Sample pH | Ensure the sample is acidified to pH 3.5 before loading onto the C18 cartridge. Verify the pH of your sample/solvent mixture before loading. |
| Inefficient Elution | The elution solvent may not be strong enough to displace the analyte from the sorbent. Methyl formate is an effective elution solvent for resolvins.[1] Consider increasing the volume of the elution solvent or trying a stronger solvent like methanol or acetonitrile, potentially with a small percentage of a modifier like formic acid to facilitate elution. |
| Analyte Lost in Wash Step | The wash solvent may be too strong, causing premature elution of this compound. Hexane is a recommended wash solvent to remove non-polar interferences without affecting resolvin retention.[1] If using a more polar wash solvent, ensure it is not too strong (e.g., a low percentage of methanol in water). |
| SPE Cartridge Overload | The capacity of the SPE cartridge may have been exceeded by the amount of sample or co-extractives. Try reducing the sample volume or using a cartridge with a larger sorbent bed. |
| Analyte Degradation | Resolvins are sensitive to temperature. Keep samples on ice at all times.[1] Use fresh solvents and handle samples quickly to minimize degradation. |
| Improper Cartridge Conditioning | Failure to properly condition the C18 cartridge will result in poor retention. Condition the cartridge with methanol followed by water (acidified to pH 3.5) to ensure proper wetting and activation of the sorbent. |
Problem 2: Inconsistent Recovery Across Samples
| Potential Cause | Recommended Solution |
| Variable Sample pH | Inconsistent pH adjustment between samples will lead to variable retention and recovery. Use a calibrated pH meter and ensure thorough mixing. |
| Inconsistent Flow Rate | A flow rate that is too fast during sample loading can lead to insufficient interaction between the analyte and the sorbent, resulting in breakthrough. Maintain a slow and consistent flow rate (e.g., ~1 mL/min) during the loading and elution steps. |
| Cartridge Drying Out | Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase. Ensure the sorbent bed remains submerged in the equilibration solvent before loading the sample. |
| Matrix Effects | Differences in the sample matrix between samples can lead to variable extraction efficiency and ion suppression/enhancement during LC-MS analysis. Ensure adequate sample cleanup and consider the use of a stable isotope-labeled internal standard (like this compound itself) to correct for variability. |
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is a general guideline for the extraction of this compound from biological fluids using a C18 SPE cartridge. Optimization may be required for specific sample types and matrices.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Hexane (HPLC grade)
-
Methyl Formate
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw biological fluid samples (e.g., plasma, serum) on ice.
-
For a 1 mL sample, add 2 volumes of cold methanol to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 45 minutes to enhance protein precipitation.[1]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant.
-
Acidify the supernatant to pH 3.5 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of water (acidified to pH 3.5). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned C18 cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of hexane to remove non-polar lipids.[1]
-
-
Elution:
-
Elute the this compound and other SPMs with 5-10 mL of methyl formate.[1] Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of an appropriate solvent (e.g., methanol/water, 50:50) for LC-MS/MS analysis.[1]
-
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting flowchart for poor this compound recovery in SPE.
References
Technical Support Center: Enhancing Resolvin Detection in Limited Sample Volumes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of resolvin detection, particularly when working with limited sample volumes.
Frequently Asked Questions (FAQs)
Q1: What are resolvins and why are they challenging to detect?
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[1]. They are potent signaling molecules that actively orchestrate the resolution of inflammation[1][2]. Their detection is challenging for several reasons:
-
Low Concentrations: Resolvins are active in the picomolar to low nanomolar range, meaning they are present in extremely small quantities in biological samples[1].
-
Chemical Instability: As lipids, they can be prone to oxidation and degradation during sample collection, storage, and processing.
-
Isomeric Complexity: Many resolvins exist as stereoisomers, which are structurally similar but may have different biological activities. Differentiating between these isomers requires highly specific analytical methods[1].
-
Complex Matrices: Biological samples (e.g., plasma, tissue exudates) contain a multitude of other lipids and proteins that can interfere with detection, a phenomenon known as matrix effects[3][4].
Q2: What are the primary methods for detecting resolvins in small samples?
The two main methodologies for sensitive resolvin detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.
-
LC-MS/MS: This is the gold standard for identifying and quantifying resolvins. It offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple SPMs and their isomers[1][5]. Techniques are continuously optimized to improve detection limits, with state-of-the-art instruments achieving lower limits of quantification (LLOQ) in the range of 0.02–0.2 nM[1].
-
Immunoassays (e.g., ELISA): These assays use antibodies to detect specific resolvins. While they can be highly sensitive, their specificity might be limited due to potential cross-reactivity with other structurally related molecules[1]. Newer immunoassay formats, such as competitive Single Molecule Arrays (Simoa), can offer significantly enhanced sensitivity compared to traditional ELISAs[6].
Q3: What are the typical concentrations of resolvins found in biological samples?
Resolvin concentrations are generally very low and can vary significantly based on the biological matrix and the inflammatory state. In plasma from healthy individuals, levels are often below the limit of detection (<0.1 nM)[1]. However, in conditions of severe inflammation, such as sepsis, concentrations can rise to detectable levels, ranging from approximately 1 to 500 pM[1]. Following supplementation with n-3 fatty acids, plasma concentrations of resolvins like RvD1 and RvD2 have been measured in the range of 26-31 pg/mL[7].
Q4: How can I maximize resolvin recovery from small volume samples?
Maximizing recovery is critical. Key steps include:
-
Rapid Processing & Cold Storage: Process samples immediately on ice after collection. If storage is necessary, keep samples at -80°C to minimize degradation. For sample preparation, use ice-cold methanol to precipitate proteins and extract lipids[8].
-
Solid-Phase Extraction (SPE): SPE is essential for concentrating resolvins and removing interfering matrix components. C18 cartridges are commonly used for this purpose[7][9][10].
-
Use of Internal Standards: Add a suite of deuterated internal standards to the sample before extraction[8]. This allows for the correction of analyte loss during sample preparation and analysis, ensuring accurate quantification.
Troubleshooting Guides
This section provides solutions to common issues encountered during resolvin analysis using LC-MS/MS and immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q: I am seeing weak or no signal for my resolvin targets. What should I check?
A: This is a common issue stemming from multiple potential sources. Systematically check the following:
-
Sample Preparation and Extraction:
-
Inefficient Extraction: Verify that your SPE protocol is optimized. Ensure the column is properly conditioned and that elution solvents are appropriate.
-
Analyte Degradation: Resolvins are sensitive to heat and oxidation. Keep samples on ice and use antioxidants if necessary. Ensure solvents are fresh and of high purity (LC-MS grade)[11].
-
-
LC System:
-
Column Performance: The analytical column may be degraded or contaminated. Try flushing the column according to the manufacturer's instructions or replace it[11]. A guard column can help protect the analytical column[12].
-
Mobile Phase: Ensure mobile phases are correctly prepared, fresh, and properly degassed. Incorrect pH or composition can drastically affect ionization efficiency[4].
-
-
Mass Spectrometer:
-
Ion Source Contamination: The ion source is prone to contamination from salts and matrix components, which reduces ionization efficiency. Clean the ion source, capillary, and inlet[4].
-
Instrument Calibration: Confirm that the mass spectrometer is properly calibrated. Instrument drift can lead to poor mass accuracy and lower sensitivity[4].
-
Parameter Optimization: Source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) must be optimized for resolvins, which are typically analyzed in negative electrospray ionization (ESI-) mode[1].
-
Logical Troubleshooting Flow for Weak/No Signal
Caption: Troubleshooting logic for weak or no LC-MS/MS signal.
Q: My chromatographic peaks are tailing, splitting, or are excessively broad. What can I do?
A: Poor peak shape compromises resolution and the accuracy of quantification.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column stationary phase or by contamination at the column inlet.
-
Solution: Ensure the mobile phase pH is appropriate. Flush the column to remove contaminants. If the issue persists, the column may be aging and require replacement[12].
-
-
Peak Splitting: This can indicate a partially blocked column frit, contamination, or a void in the column packing. It can also occur if the injection solvent is much stronger than the mobile phase[12].
-
Peak Broadening: This leads to a loss of efficiency and can be caused by extra-column volume (e.g., excessively long tubing), column contamination, or temperature fluctuations[4][12].
-
Solution: Minimize tubing length and ensure all fittings are secure. Check for and remove any contamination by flushing the column. Use a column oven to maintain a stable temperature[4].
-
Q: I'm observing shifts in retention time between runs. What is the cause?
A: Consistent retention times are crucial for correct compound identification.
-
Causes: Shifts can be caused by changes in mobile phase composition, column degradation, fluctuating flow rates, or temperature changes[4].
-
Solutions:
-
Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile organic components[4].
-
Use a column oven to ensure a stable operating temperature.
-
Regularly check the LC pump for pressure fluctuations, which may indicate a leak or pump seal failure.
-
Inject a system suitability test (SST) sample regularly to monitor for retention time shifts and other performance issues[4].
-
Immunoassays (ELISA, Simoa)
Q: My immunoassay sensitivity is too low to detect resolvins in my samples. How can I improve it?
A: Improving sensitivity is key for detecting low-abundance analytes like resolvins.
-
Assay Format:
-
Switch to a Higher Sensitivity Platform: If using a standard colorimetric ELISA, consider switching to a chemiluminescent or electrochemiluminescent (ECL) detection method, which can increase sensitivity by 10-20 fold[13]. Ultrasensitive platforms like Simoa are designed for detecting molecules at femtomolar concentrations[6].
-
Competitive Assay Optimization: For small molecules like resolvins, competitive assays are used. Optimizing the concentration of the labeled analyte and the antibody is critical to achieving maximal sensitivity[6].
-
-
Reagents and Protocol:
-
High-Affinity Antibodies: The sensitivity of an immunoassay is primarily determined by the binding affinity of the antibodies used[14]. Ensure you are using high-quality, validated antibodies specific to your resolvin of interest.
-
Blocking and Washing: Insufficient blocking can lead to high background noise, which masks the true signal. Optimize blocking buffers and increase the number and duration of wash steps to reduce non-specific binding.
-
Signal Amplification: Systems like the biotin-streptavidin amplification can be used to enhance the signal and improve the limit of detection[15].
-
Data Presentation
Table 1: Performance of Resolvin Detection Methods
| Parameter | LC-MS/MS | Competitive ELISA | Competitive Simoa |
| Limit of Quantification (LOQ) | 0.02–0.2 nM (0.18–2.7 pg on column)[1] | Low pg/mL to sub-pg/mL[13] | ~50-fold more sensitive than ELISA[6] |
| Specificity | High (can distinguish isomers)[1] | Moderate (risk of cross-reactivity)[1] | High (dependent on antibody) |
| Multiplexing Capability | High (can measure many SPMs at once)[1] | Low (typically one analyte per well) | Moderate to High |
| Sample Volume | Variable (can be adapted for small volumes) | Typically ≥50 µL per replicate[16] | Low (reduced sample requirement)[13] |
Table 2: Reported Concentrations of Resolvins in Human Plasma
| Analyte | Condition | Concentration | Reference |
| Various SPMs | Healthy Individuals | Often <0.1 nM (below detection limit) | [1] |
| Various SPMs | Patients with Severe Sepsis | ~1–500 pM | [1] |
| RvD1 | Post n-3 Fatty Acid Supplementation | 31 (±5) pg/mL | [7] |
| RvD2 | Post n-3 Fatty Acid Supplementation | 26 (±4) pg/mL | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Resolvins from Plasma
This protocol is a generalized procedure based on common methodologies for extracting resolvins from limited plasma volumes.
-
Sample Preparation:
-
To 100 µL of plasma, add 2 volumes (200 µL) of ice-cold methanol containing a suite of deuterated internal standards (e.g., d5-RvD2, d4-LTB4) at a concentration of ~500 pg each[8].
-
Vortex briefly and incubate at -20°C for 45 minutes to precipitate proteins[8].
-
Centrifuge at >2000 x g for 15 minutes at 4°C to pellet the precipitated protein[10].
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Equilibrate the cartridge by washing with 1 column volume of methanol, followed by 2 column volumes of deionized water[10].
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with ~10 volumes of deionized water to reduce the organic solvent concentration and acidify to a pH of ~3.5[10].
-
Load the diluted sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 1 column volume of deionized water to remove salts and polar impurities.
-
Wash with 1 column volume of hexane to remove neutral lipids[10].
-
-
Elution:
-
Elute the resolvins and other SPMs with 1.5 column volumes of methyl formate[10].
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., Methanol/Water 50:50) for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Method for Resolvin Analysis
This method is adapted from published, highly sensitive protocols for resolvin detection[1][8].
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 100 mm × 4.6 mm, 2.7 µm) is commonly used[5][8].
-
Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 50:50:0.01, v/v/v)[5].
-
Mobile Phase B: Methanol/Acetic Acid (e.g., 100:0.01, v/v).
-
Gradient: A linear gradient is used to separate the various lipid mediators. An example gradient:
-
0-1 min: 21% B
-
10 min: 51% B
-
19 min: 66% B
-
25-27 min: 98% B
-
28-32 min: Return to 21% B for re-equilibration[1].
-
-
Mass Spectrometer: A sensitive triple quadrupole or QTRAP mass spectrometer (e.g., AB Sciex 6500 QTRAP)[1].
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Set up specific parent-to-daughter ion transitions for each resolvin and internal standard to be quantified[17].
Visualizations
Resolvin Biosynthesis Pathway (Simplified)
Caption: Simplified biosynthesis pathway from DHA to D-series resolvins.
General Experimental Workflow for Resolvin Analysis
Caption: Standard workflow for LC-MS/MS-based resolvin metabololipidomics.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. agilent.com [agilent.com]
- 13. biocompare.com [biocompare.com]
- 14. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A method for measuring multiple cytokines from small samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cross-Validation of ELISA and LC-MS/MS for Resolvin D2 Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of Resolvin D2 (RvD2), a potent specialized pro-resolving mediator, is critical for advancing our understanding of inflammation resolution and developing novel therapeutics. The two most common analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This comparison guide delves into the quantitative performance, experimental protocols, and underlying principles of both ELISA and LC-MS/MS for the measurement of Resolvin D2.
Quantitative Performance: A Comparative Overview
The choice between ELISA and LC-MS/MS for Resolvin D2 quantification often depends on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity. Below is a summary of the performance characteristics of each method based on available data.
Table 1: Performance Characteristics of ELISA for Resolvin D2 Measurement
| Performance Metric | Reported Value(s) | Source |
| Assay Range | 1.6 - 1,000 pg/mL | [1] |
| Sensitivity (80% B/B0) | ~10 pg/mL | [1] |
| Detection Sensitivity | 15 pg/mL | [2] |
| Mid-point (50% B/B0) | 20 - 60 pg/mL | [1] |
Table 2: Performance Characteristics of LC-MS/MS for Resolvin D2 Measurement
| Performance Metric | Reported Value(s) | Source |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM (corresponding to 0.18–2.7 pg on column) | [3] |
| Limit of Detection (LOD) | 3 pg on-column | [4] |
| Limit of Quantification (LOQ) | 6 pg on-column | [4] |
| Intra-day Accuracy | Within ±20% at 0.1 nM and ±15% at 0.3 nM in plasma | [3] |
| Precision (RSD) | High level of precision with RSD being less than 2% | [5] |
Experimental Principles and Workflows
The fundamental principles behind ELISA and LC-MS/MS dictate their respective workflows and suitability for different research questions.
ELISA: An Immunoassay-Based Approach
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For Resolvin D2, a competitive ELISA is commonly used. In this format, the sample RvD2 competes with a known amount of labeled RvD2 for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the amount of RvD2 in the sample.
LC-MS/MS: A Separation and Mass-Based Approach
LC-MS/MS combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique allows for the separation of RvD2 from other molecules in a complex mixture, followed by its ionization and fragmentation to produce a unique mass spectrum for highly specific and sensitive quantification.
Detailed Experimental Protocols
Resolvin D2 ELISA Protocol (Competitive Assay)
This protocol is a generalized representation based on commercially available kits.[1]
-
Reagent Preparation : Prepare all reagents, including standards, tracer (enzyme-conjugated RvD2), and wash buffers, according to the kit instructions.
-
Standard Curve Preparation : Perform serial dilutions of the RvD2 standard to create a standard curve.
-
Sample Preparation : Extract RvD2 from the biological matrix (e.g., plasma, serum, cell culture supernatant) using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Assay Procedure :
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the RvD2 tracer to each well.
-
Add the specific antiserum to each well.
-
Incubate the plate, typically overnight at 4°C.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance using a microplate reader.
-
-
Data Analysis : Calculate the concentration of RvD2 in the samples by comparing their absorbance to the standard curve.
Resolvin D2 LC-MS/MS Protocol
This protocol is a generalized representation based on published methods.[3][4]
-
Sample Preparation :
-
Add an internal standard (e.g., deuterated RvD2) to the sample to correct for extraction loss and matrix effects.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the lipid mediators.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC Separation :
-
Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate RvD2 from other analytes using a C18 reversed-phase column with a gradient elution of two or more mobile phases (e.g., water with a small amount of acid and an organic solvent like acetonitrile or methanol).
-
-
MS/MS Detection :
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of RvD2) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific fragment ion in the third quadrupole.
-
-
Data Analysis :
-
Quantify RvD2 by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of RvD2.
-
Resolvin D2 Signaling Pathway
Resolvin D2 exerts its pro-resolving effects by binding to the G protein-coupled receptor GPR18. This interaction triggers downstream signaling cascades that ultimately lead to the dampening of inflammation and promotion of tissue repair.
Conclusion: Making the Right Choice
Both ELISA and LC-MS/MS are powerful techniques for the quantification of Resolvin D2, each with its own set of advantages and limitations.
-
ELISA is generally more accessible, has a higher throughput, and is often more cost-effective for large sample numbers. However, it can be susceptible to cross-reactivity with structurally similar molecules, potentially leading to an overestimation of the analyte concentration.
-
LC-MS/MS offers superior specificity and sensitivity, allowing for the simultaneous measurement of multiple lipid mediators in a single run. The structural information it provides confirms the identity of the analyte. However, it requires more expensive instrumentation and specialized technical expertise, and the sample throughput is typically lower than that of ELISA.
Ultimately, the choice between ELISA and LC-MS/MS should be guided by the specific research question, the required level of analytical rigor, and the available resources. For high-throughput screening or studies where absolute specificity is not the primary concern, ELISA may be a suitable choice. For studies requiring high accuracy, specificity, and the definitive identification of Resolvin D2, particularly in complex biological matrices, LC-MS/MS is the gold standard. Cross-validation of results with both methods, where feasible, can provide the highest level of confidence in the obtained data.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Frontiers | Influences of resolvin D1 and D2 on the risk of type 2 diabetes mellitus: a Chinese community-based cohort study [frontiersin.org]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stereospecific Actions of Resolvin D2 Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stereospecific actions of Resolvin D2 (RvD2) isomers, supported by experimental data. This document delves into their differential effects on inflammatory responses, cellular functions, and signaling pathways, offering a comprehensive resource for understanding their therapeutic potential.
Resolvin D2 (RvD2), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation.[1][2] Its biological activity is highly dependent on its stereochemistry. This guide focuses on comparing the actions of the main RvD2 isomer, (7S,16R,17S)-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid, with its epimer, 17R-RvD2 (also known as 17-epi-RvD2), and other relevant isomers.
Comparative Analysis of Biological Activities
The stereochemistry of RvD2 isomers significantly influences their potency and efficacy in various biological assays. While both RvD2 and its 17R-epimer exhibit potent pro-resolving activities, subtle differences in their actions have been observed.
| Biological Activity | Resolvin D2 (RvD2) | 17R-Resolvin D2 (17-epi-RvD2) | Δ10-trans-RvD2 | Reference |
| Neutrophil Infiltration | Potent reduction (~70% at 10 pg) in zymosan-induced peritonitis. | Potent reduction (~50%) in LTB4 plus PGE2-induced mouse ear inflammation. | Essentially inactive. | [1][3] |
| Macrophage Phagocytosis | Potently enhances phagocytosis of opsonized zymosan and E. coli. | Equipotent to RvD2 in enhancing E. coli phagocytosis by human neutrophils. | Not Reported | [1][3][4] |
| Receptor Activation (GPR18/DRV2) | Activates GPR18 with a Kd of 9.6 ± 0.9 nM. | Equipotent to RvD2 in activating the GPR18 receptor. | Not Reported | [3][5][6] |
| Intracellular ROS Production | Dose-dependently increases intracellular ROS in neutrophils incubated with E. coli. | Equipotent to RvD2 in stimulating intracellular ROS generation. | Not Reported | [3][7] |
| Wound Healing | Accelerates wound closure in a murine excisional wound model (average 22.8 ± 1.8 days). | Not Reported | Not Reported | [8][9] |
| Anti-inflammatory Cytokine Production | Augments LPS-induced IL-10 release in human monocytes. | Not Reported | Not Reported | [10] |
| Pro-inflammatory Cytokine Suppression | Drastically reduces levels of IL-6, IL-1β, IL-23, and TNF-α in microbial sepsis.[1] Suppresses LPS-induced TNF, IL-1β, and IL-8 in human monocytes.[10] | Not Reported | Not Reported | [1][10] |
Signaling Pathways
RvD2 and its isomers primarily exert their effects through the G protein-coupled receptor 18 (GPR18), also known as the DRV2 receptor.[4][6] Activation of this receptor initiates a cascade of intracellular signaling events that collectively contribute to the resolution of inflammation.
Caption: RvD2 and 17R-RvD2 signaling through the GPR18 receptor.
Activation of GPR18 by RvD2 has been shown to enhance the phosphorylation of CREB, ERK1/2, and STAT3 in macrophages.[4] The pro-resolving actions of RvD2 are also associated with the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β) and the activation of protein kinase A (PKA), which is involved in stimulating phagocytosis.[4][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of RvD2 isomer activity. Below are protocols for key experiments cited in the literature.
Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)
This model is used to evaluate the in vivo efficacy of RvD2 isomers in a clinically relevant model of polymicrobial sepsis.[1][4]
Caption: Workflow for the Cecal Ligation and Puncture (CLP) model.
Protocol:
-
Mice are anesthetized, and a midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve and punctured once or twice with a needle.
-
A small amount of fecal matter is extruded to induce polymicrobial peritonitis.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
-
RvD2 isomers or vehicle are administered at specified time points.
-
Survival rates, body temperature, and bacterial loads in the peritoneal fluid and blood are monitored over time.[1][4]
-
At selected time points, peritoneal lavage fluid and plasma are collected for the analysis of leukocyte infiltration and cytokine levels.[1]
Neutrophil Migration Assay (Transwell Assay)
This in vitro assay quantifies the ability of RvD2 isomers to inhibit neutrophil chemotaxis towards a chemoattractant.[8][9]
Protocol:
-
Neutrophils are isolated from human or murine sources.
-
A Transwell insert with a porous membrane is placed in a well of a culture plate.
-
The lower chamber is filled with a chemoattractant (e.g., fMLP or LTB4).
-
Neutrophils, pre-incubated with different concentrations of RvD2 isomers or vehicle, are added to the upper chamber.
-
The plate is incubated to allow for neutrophil migration through the membrane.
-
The number of migrated cells in the lower chamber is quantified by cell counting or a colorimetric assay.[8][9]
Macrophage Phagocytosis Assay
This assay measures the effect of RvD2 isomers on the ability of macrophages to engulf particles, such as bacteria or zymosan.[3][4]
Caption: Workflow for the macrophage phagocytosis assay.
Protocol:
-
Macrophages are isolated and cultured in appropriate plates.
-
Particles (e.g., pHrodo-labeled E. coli or FITC-labeled zymosan) are prepared.
-
Macrophages are pre-treated with various concentrations of RvD2 isomers or vehicle.
-
The labeled particles are added to the macrophage cultures.
-
After an incubation period, extracellular fluorescence is quenched.
-
The amount of internalized fluorescent particles is quantified using flow cytometry or a fluorescence plate reader to determine the phagocytic index.[3][4]
Conclusion
The stereospecific actions of Resolvin D2 isomers are a critical determinant of their biological function. While both RvD2 and its 17R-epimer are potent pro-resolving mediators, their subtle differences in activity underscore the importance of stereochemistry in the development of novel therapeutics for inflammatory diseases. The data and protocols presented in this guide provide a framework for researchers to further investigate the nuanced roles of these molecules in health and disease. Future studies directly comparing a wider range of isomers in standardized assays will be invaluable for a more complete understanding of their structure-activity relationships.
References
- 1. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D2 vs. Conventional Anti-inflammatory Drugs: A Comparative Efficacy Guide
In the landscape of anti-inflammatory therapeutics, the quest for potent and safe molecules is perpetual. This guide provides a detailed comparison of Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) family, with conventional anti-inflammatory drugs, namely corticosteroids (e.g., dexamethasone) and non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., ibuprofen). This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into their distinct mechanisms of action.
Executive Summary
Resolvin D2 emerges as a potent regulator of inflammation, often demonstrating efficacy at nanomolar concentrations. Unlike conventional anti-inflammatory agents that primarily suppress the inflammatory response, RvD2 actively promotes its resolution. This fundamental difference in their mechanism of action underlies the potential for RvD2 to offer a more targeted and potentially safer therapeutic approach. While corticosteroids and NSAIDs are effective in dampening inflammation, their use can be associated with significant side effects. The data presented herein, derived from various preclinical models, suggests that RvD2's pro-resolving activities, such as enhancing bacterial clearance and reducing pro-inflammatory cytokine production, are achieved without the immunosuppressive effects often seen with conventional therapies.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the quantitative efficacy of Resolvin D2 compared to dexamethasone and ibuprofen in relevant preclinical models of inflammation.
Table 1: Comparison of Resolvin D2 and Dexamethasone in Zymosan-Induced Peritonitis
| Parameter | Resolvin E3 (a Resolvin E series member) | Dexamethasone | Model System |
| Effective Dose for Neutrophil Infiltration Inhibition | ~1 µ g/mouse | ~10 µ g/mouse | Zymosan-induced peritonitis in mice[1] |
| Mechanism of Action | Pro-resolution | Immunosuppression | [1] |
Note: Data for a Resolvin E series member is used as a proxy to demonstrate the high potency of resolvins compared to dexamethasone in a well-established model of acute inflammation.
Table 2: Comparison of Resolvin D2 and Ibuprofen in LPS-Stimulated Macrophages
| Parameter | Resolvin D2 | Ibuprofen | Model System |
| Effect on TNF-α Release | Significant reduction at nanomolar concentrations[2] | Partial suppression at micromolar concentrations[3] | LPS-stimulated macrophages[2][3] |
| Effect on Bacterial Clearance | Increased | Not a primary mechanism | [4][5] |
| Mechanism of Action | Pro-resolution | COX-1/COX-2 Inhibition | [6][7] |
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and the resolution phase.
1. Animals: Male mice (e.g., BALB/c or C57BL/6) of a specific age and weight range are used.[8]
2. Induction of Peritonitis: Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline. A typical dose is 1 mg/mouse, administered via intraperitoneal (i.p.) injection.[8][9] This induces a robust inflammatory response characterized by the infiltration of neutrophils into the peritoneal cavity.[10]
3. Drug Administration:
-
Resolvins: A solution of the resolvin (e.g., Resolvin E3) is typically administered intravenously (i.v.) via the tail vein at doses ranging from nanograms to micrograms per mouse, often shortly before or after the zymosan challenge.[1]
-
Dexamethasone: A solution of dexamethasone is administered, often intraperitoneally or subcutaneously, at doses typically in the microgram per mouse range, prior to the zymosan injection.[1]
4. Sample Collection and Analysis: At a specified time point after zymosan injection (e.g., 4 hours for peak neutrophil infiltration), mice are euthanized. The peritoneal cavity is washed with a solution (e.g., PBS with EDTA) to collect the inflammatory exudate. The total number of leukocytes is determined, and differential cell counts (neutrophils, macrophages, etc.) are performed using flow cytometry or microscopy.[8][9]
LPS-Stimulated Macrophage Activation in Vitro
This model is used to assess the direct effects of compounds on macrophage inflammatory responses.
1. Cell Culture: A macrophage cell line (e.g., murine RAW 264.7 or human THP-1 monocytes differentiated into macrophages) is cultured under standard conditions.
2. Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli) at a concentration typically ranging from 10 to 100 ng/mL to induce an inflammatory response, including the production of pro-inflammatory cytokines like TNF-α.[2][3]
3. Drug Treatment:
-
Resolvin D2: Cells are pre-treated with various concentrations of RvD2 (typically in the nanomolar range) for a specified period (e.g., 1 hour) before LPS stimulation.[2]
-
Ibuprofen: Cells are treated with different concentrations of ibuprofen (typically in the micromolar range) concurrently with or prior to LPS stimulation.[3]
4. Analysis of Inflammatory Mediators: After a defined incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentration of TNF-α and other cytokines is measured using an enzyme-linked immunosorbent assay (ELISA).[2][3]
Signaling Pathways and Mechanisms of Action
Resolvin D2 Signaling Pathway
Resolvin D2 exerts its pro-resolving effects primarily through its G-protein coupled receptor, GPR18.[6]
Resolvin D2 signaling cascade initiating pro-resolving effects.
Conventional Anti-inflammatory Drug Signaling Pathways
Dexamethasone (Glucocorticoid) Signaling Pathway: Dexamethasone acts by binding to the cytosolic glucocorticoid receptor (GR). The ligand-receptor complex then translocates to the nucleus to regulate gene expression.
Dexamethasone's genomic mechanism of anti-inflammatory action.
Ibuprofen (NSAID) Signaling Pathway: Ibuprofen's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.
Ibuprofen's inhibitory action on the prostaglandin synthesis pathway.
Conclusion
Resolvin D2 represents a paradigm shift in anti-inflammatory therapy, moving from suppression to active resolution of inflammation. The experimental data, though largely preclinical, consistently demonstrate its high potency and distinct mechanism of action compared to conventional drugs like dexamethasone and ibuprofen. While conventional therapies remain cornerstones of anti-inflammatory treatment, their broad mechanisms can lead to undesirable side effects. The targeted, pro-resolving actions of RvD2 suggest a potential for developing new therapeutics with an improved safety profile and efficacy in a range of inflammatory conditions. Further clinical research is warranted to fully elucidate the therapeutic potential of Resolvin D2 in human diseases.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin D2 attenuates LPS-induced macrophage exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
GPR18: A Validated Specific Receptor for the Pro-Resolving Mediator Resolvin D2
A comprehensive analysis of experimental evidence supporting the specificity of GPR18 as the primary receptor for Resolvin D2 (RvD2) in mediating its pro-resolving functions.
Resolvin D2 (RvD2), a specialized pro-resolving mediator derived from docosahexaenoenoic acid (DHA), plays a pivotal role in the resolution of inflammation. Its therapeutic potential in a range of inflammatory diseases has spurred significant research into its molecular mechanisms of action, with a central focus on identifying its specific cell surface receptors. Extensive experimental evidence has robustly validated the G protein-coupled receptor 18 (GPR18) as the primary and specific receptor for RvD2, mediating its potent anti-inflammatory and pro-resolving effects.
Quantitative Comparison of Receptor Binding and Functional Activation
The specificity of the RvD2-GPR18 interaction has been demonstrated through rigorous binding and functional assays. The following table summarizes key quantitative data from these studies.
| Parameter | GPR18 | Other Potential Receptors | Reference |
| Binding Affinity (Kd) | ~10 nM | Not reported for pro-resolving GPCRs | [1] |
| Functional Activation (EC50) | ~2.0 x 10⁻¹³ M (β-arrestin recruitment) | Not reported for pro-resolving GPCRs | [1] |
| Functional Activation (EC50) of 17R-RvD2 | ~2.6 x 10⁻¹⁴ M (Efferocytosis) | Not reported for pro-resolving GPCRs | [2] |
| Ligand Specificity | Selective for RvD2; not activated by RvD1 or RvD3 | RvD2 inhibits TRPV1 (IC50 = 0.1 nM) and TRPA1 (IC50 = 2 nM) through a distinct mechanism | [1][3] |
This data clearly indicates a high-affinity and specific interaction between RvD2 and GPR18. Notably, no other G protein-coupled receptor has been identified to bind RvD2 with comparable affinity and mediate its characteristic pro-resolving functions. While RvD2 can inhibit the ion channels TRPV1 and TRPA1, this is a separate mechanism and does not involve a classical receptor-ligand signaling cascade for resolution of inflammation.[3]
Experimental Validation of the RvD2-GPR18 Axis
The validation of GPR18 as the specific RvD2 receptor is supported by a multi-pronged experimental approach, including receptor screening, binding assays, functional assays in vitro, and in vivo studies using genetically modified models.
Experimental Protocols
1. Unbiased GPCR Screening:
-
Methodology: A G protein-coupled receptor (GPCR)-β-arrestin-based screening system was utilized to test a panel of over 300 human GPCRs for their ability to be activated by RvD2.[1] This system measures the recruitment of β-arrestin to the activated GPCR, a key step in GPCR signaling.
-
Results: This unbiased screen identified GPR18 as the top candidate receptor for RvD2.[1]
2. Radioligand Binding Assays:
-
Methodology: To confirm a direct interaction, binding assays were performed using synthetically produced tritium-labeled RvD2 ([³H]-RvD2) and cells overexpressing recombinant human GPR18.[1] Scatchard analysis was used to determine the binding affinity (Kd).
-
Results: Specific and saturable binding of [³H]-RvD2 to GPR18 was observed, with a calculated Kd of approximately 10 nM.[1] Competition binding assays demonstrated that unlabeled RvD2 could effectively displace the radiolabeled ligand, while other related lipid mediators like RvD1 and RvD3 could not, highlighting the specificity of the interaction.[1]
3. In Vitro Functional Assays:
-
Methodology: The functional consequences of RvD2-GPR18 engagement were assessed through various in vitro assays using immune cells such as macrophages and neutrophils. Key assays include:
-
Phagocytosis and Efferocytosis: Measuring the ability of phagocytes to engulf bacteria (phagocytosis) or apoptotic cells (efferocytosis) in the presence or absence of RvD2.[4][5]
-
Cytokine Production: Quantifying the release of pro-inflammatory and anti-inflammatory cytokines from immune cells stimulated with an inflammatory challenge, with and without RvD2 treatment.[6]
-
-
Results: RvD2 significantly enhances phagocytosis and efferocytosis by macrophages in a GPR18-dependent manner.[4] This effect is abolished in cells where GPR18 is knocked down or in cells from GPR18 knockout mice.[4]
4. In Vivo Validation using GPR18 Knockout Mice:
-
Methodology: To confirm the physiological relevance of the RvD2-GPR18 axis, GPR18 deficient (GPR18-/-) mice were utilized in models of inflammation and infection.[7][8] The response of these mice to RvD2 treatment was compared to that of wild-type counterparts.
-
Results: The protective and pro-resolving effects of RvD2 observed in wild-type mice, such as reduced neutrophil infiltration and enhanced bacterial clearance, were significantly diminished or completely absent in GPR18-/- mice.[7][8] These findings provide strong in vivo evidence for GPR18 as the crucial receptor for RvD2's actions.
Signaling Pathways and Experimental Workflow
The interaction of RvD2 with GPR18 initiates downstream signaling cascades that orchestrate the resolution of inflammation. The following diagrams illustrate the key signaling pathway and the experimental workflow used to validate this interaction.
Caption: RvD2-GPR18 Signaling Pathway.
Caption: Experimental Workflow for GPR18 Validation.
Conclusion
The convergence of evidence from unbiased screening, direct binding studies, in vitro functional assays, and in vivo experiments using genetic knockout models unequivocally establishes GPR18 as the specific and primary receptor for Resolvin D2. The high affinity and selectivity of this interaction, coupled with the loss of RvD2's pro-resolving functions in the absence of GPR18, provide a solid foundation for targeting the RvD2-GPR18 signaling axis for the development of novel anti-inflammatory and pro-resolving therapeutics.
References
- 1. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the pro-resolving effects of Resolvin D2 versus its precursor DHA
In the landscape of inflammation research and therapeutic development, the focus is progressively shifting from solely inhibiting pro-inflammatory pathways to actively promoting resolution. At the forefront of this paradigm shift are specialized pro-resolving mediators (SPMs), with Resolvin D2 (RvD2) emerging as a potent regulator of inflammation resolution. This guide provides a comprehensive comparison of the pro-resolving effects of RvD2 versus its precursor, the omega-3 fatty acid docosahexaenoic acid (DHA), offering researchers, scientists, and drug development professionals a data-driven assessment of their respective activities.
Quantitative Comparison of Pro-Resolving Effects: RvD2 vs. DHA
The following tables summarize key quantitative data from various experimental models, highlighting the comparative efficacy of RvD2 and DHA in mediating pro-resolving responses. It is important to note that DHA's effects are often attributed to its enzymatic conversion to D-series resolvins, including RvD2.[1] Therefore, administering RvD2 directly provides a more targeted and potent pro-resolving action.[1][2]
| Parameter | Experimental Model | Resolvin D2 (RvD2) | Docosahexaenoic Acid (DHA) | Reference |
| Survival Rate | Cecal Ligation and Puncture (CLP) Sepsis | >50% increase in survival at ~2.7 nmol/mouse | DHA supplementation enhances RvD1 and RvD2 levels, but direct survival data is less specific | [3] |
| Neutrophil Infiltration | Zymosan-Induced Peritonitis | Significant reduction in neutrophil numbers | Reduces neutrophil infiltration, but generally less potent than RvD2 | [4] |
| Neutrophil Migration | In vitro Chemotaxis Assay | ~70% reduction in migration at 500nM | - | [5] |
| Macrophage Efferocytosis | In vitro Assay | Significantly enhances efferocytosis | - | [3] |
| Bacterial Clearance | CLP Sepsis | Significantly reduced bacterial titers (105.5±32.3 cfu/cm²) vs. vehicle (234.8±82.3 cfu/cm²) | - | [3] |
| Pro-inflammatory Cytokine (TNF-α) Production | Adipose Tissue Explants | Reduced TNF-α levels | - | [2] |
| Anti-inflammatory Cytokine (IL-10) Production | Adipose Tissue Explants | Enhanced IL-10 secretion | - | [2] |
Table 1: Comparison of in vivo and in vitro pro-resolving effects of RvD2 and DHA.
Experimental Methodologies
To provide a clear context for the presented data, this section details the protocols for key experiments cited in this guide.
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[6]
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine).[7]
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to prevent bowel obstruction.[8] The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to induce sepsis. A small amount of fecal matter may be extruded to ensure induction of peritonitis.[7][8]
-
Closure and Fluid Resuscitation: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.[6] Post-surgery, fluid resuscitation is provided via subcutaneous injection of saline to prevent dehydration.[6]
-
Treatment Administration: RvD2 or DHA can be administered at various time points (e.g., pre- or post-surgery) via different routes (e.g., intravenous, intraperitoneal) to assess their therapeutic effects.[3]
-
Outcome Measures: Survival rates, bacterial load in peritoneal fluid and blood, and systemic inflammatory markers are monitored over time.[3]
Zymosan-Induced Peritonitis
This model is used to study sterile inflammation and the resolution phase.[9]
-
Induction: Zymosan A, a component of yeast cell walls, is suspended in sterile saline and injected intraperitoneally into mice (e.g., 1 mg/mouse).[10][11]
-
Treatment: RvD2 or DHA is administered, typically intraperitoneally, before or after the zymosan challenge.[4]
-
Peritoneal Lavage: At specific time points, the peritoneal cavity is washed with sterile saline or PBS to collect inflammatory exudates.[9]
-
Cell Analysis: The collected cells are counted, and differential cell counts (neutrophils, macrophages) are determined using flow cytometry or microscopy to assess the degree of inflammation and its resolution.[9]
-
Mediator Analysis: The cell-free peritoneal fluid can be used to measure the levels of cytokines, chemokines, and lipid mediators.[10]
Macrophage Efferocytosis Assay
Efferocytosis, the clearance of apoptotic cells by phagocytes, is a key process in the resolution of inflammation.
-
Macrophage Preparation: Macrophages are isolated from sources such as bone marrow (Bone Marrow-Derived Macrophages, BMDMs) or the peritoneal cavity and cultured.[12]
-
Apoptotic Cell Generation: A target cell population (e.g., neutrophils, thymocytes) is induced to undergo apoptosis, for instance, by UV irradiation.[13] These apoptotic cells are then labeled with a fluorescent dye (e.g., Calcein AM, pHrodo Red).[12][13]
-
Co-culture: The fluorescently labeled apoptotic cells are added to the cultured macrophages at a specific ratio (e.g., 1:1).[13]
-
Quantification: After a defined incubation period, the percentage of macrophages that have engulfed apoptotic cells is quantified using flow cytometry or fluorescence microscopy.[12][14][15]
Signaling Pathways and Mechanisms of Action
RvD2 exerts its potent pro-resolving effects primarily through its interaction with the G protein-coupled receptor 18 (GPR18), also known as DRV2.[3] DHA, as a precursor, must be converted to RvD2 and other SPMs to activate these specific signaling cascades.
Resolvin D2 Signaling Pathway
Caption: RvD2 signaling through GPR18 in macrophages and neutrophils.
Experimental Workflow: Zymosan-Induced Peritonitis
Caption: Workflow for zymosan-induced peritonitis model.
Conclusion
The experimental evidence strongly indicates that while DHA serves as an essential precursor for the biosynthesis of pro-resolving mediators, direct administration of RvD2 offers a more potent and targeted approach to actively resolve inflammation. RvD2 consistently demonstrates superior efficacy in reducing neutrophil infiltration, enhancing macrophage efferocytosis, and improving survival in preclinical models of severe inflammation and sepsis. For researchers and drug development professionals, these findings underscore the therapeutic potential of RvD2 as a lead compound for a new class of pro-resolution therapies. Future investigations should continue to explore the clinical applications of RvD2 in various inflammatory diseases.
References
- 1. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Zymosan-Induced Peritonitis Model [bio-protocol.org]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tabaslab.com [tabaslab.com]
- 14. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Resolvin D2-d5
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Resolvin D2-d5, a deuterated form of a potent lipid mediator used in inflammation research. Adherence to these guidelines will help mitigate risks and ensure the responsible management of this chemical.
This compound, while a valuable research tool, is classified as a highly flammable liquid and can cause serious eye irritation.[1] The provided Safety Data Sheet (SDS) indicates that it should be handled with care, employing appropriate personal protective equipment (PPE) and working in a well-ventilated area.[1]
Chemical and Physical Properties
A clear understanding of the chemical's properties is foundational to safe handling and disposal.
| Property | Value |
| CAS Number | 1881277-33-3 |
| Molecular Formula | C22H27D5O5 |
| Formula Weight | 381.5 g/mol |
| Formulation | A solution in ethanol |
| Purity | >99% deuterated forms (d1-d5) |
| λmax | 289, 302, 316 nm |
Data sourced from Cayman Chemical and Biomol.com[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of small quantities of this compound typically used in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
2. Waste Collection:
-
All waste materials contaminated with this compound, including pipette tips, empty vials, and contaminated wipes, should be collected in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with ethanol, the solvent in which this compound is typically supplied.
3. Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated as a flammable liquid waste.
4. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," "Flammable Liquid," and "this compound in Ethanol." Include the date of waste accumulation.
5. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool location, away from sources of ignition such as heat, sparks, and open flames.[1]
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Crucially, do not pour this compound down the drain or dispose of it in regular trash. It is advised not to allow the substance to enter sewers or surface/ground water.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, ensuring a clear and concise understanding of the necessary steps.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with regulations, building a foundation of trust in your laboratory's safety and chemical handling practices. This information is intended to supplement, not replace, your institution's specific safety protocols. Always consult your EHS department for guidance on local regulations and procedures.
References
Comprehensive Safety and Handling Guide for Resolvin D2-d5
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Resolvin D2-d5. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Product Information and Physical Properties
This compound is a deuterated form of Resolvin D2, a metabolite of docosahexaenoic acid (DHA).[1] It is a potent anti-inflammatory and pro-resolving lipid mediator.[1][2] Typically supplied as a solution in ethanol, it is crucial to consider the properties of both the resolvin and the solvent when handling.[3]
| Property | Information |
| Chemical Name | 7(S),16(R),17(S)-trihydroxy-4Z,8E,10Z,12E,14E,19Z-21,21',22,22,22-d5-docosahexaenoic acid |
| Synonyms | RvD2-d5, 7(S),16(R),17(S)-Resolvin D2-d5 |
| CAS Number | 1881277-33-3 |
| Physical State | Solution in ethanol[3] |
| Storage Temperature | -80°C[3][4] |
| Stability | ≥ 1 year at -80°C[4] |
| Hazards | Highly flammable liquid and vapor, Causes serious eye irritation[5] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes that may cause serious eye irritation.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[5]
-
Body Protection: A flame-retardant lab coat or other protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a respirator may be necessary. Consult your institution's safety officer for specific recommendations.
Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, immediately inspect the package for any signs of damage.
-
Store the product at -80°C as recommended to ensure its stability.[3][4]
Preparation of Aliquots:
-
Before opening, allow the vial to warm to room temperature for a few minutes, then briefly centrifuge to ensure the contents are at the bottom.
-
Work in a well-ventilated chemical fume hood to minimize inhalation exposure and due to the flammability of the ethanol solvent.[5]
-
Prepare aliquots for single use to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5]
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[5]
-
Do not breathe mist, vapors, or spray.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[5]
-
Keep the container tightly closed when not in use.[5]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
This compound, particularly in its ethanol solution, is considered hazardous waste.
-
Waste Collection: Collect all waste materials, including empty vials, pipette tips, and contaminated gloves, in a designated and clearly labeled hazardous waste container.
-
Solvent Disposal: The ethanol solvent is flammable and must not be disposed of down the drain.[6][7]
-
Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[8]
Experimental Protocols and Signaling Pathway
General Experimental Workflow:
This compound is often used in in-vitro and in-vivo studies to investigate its anti-inflammatory and pro-resolving effects. A general workflow for an in-vitro experiment is as follows:
-
Cell Culture: Culture relevant cells (e.g., macrophages, neutrophils) under appropriate conditions.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 10 nM).[9] This is often done in the presence of an inflammatory stimulus (e.g., LPS).[9]
-
Incubation: Incubate the cells for a specified period.
-
Sample Collection: Collect cell supernatants and/or cell lysates for analysis.
-
Analysis: Analyze the samples using techniques such as ELISA to measure cytokine levels,[5] real-time PCR for gene expression analysis,[5] or mass spectrometry for lipid mediator profiling.
Resolvin D2 Signaling Pathway:
Resolvin D2 exerts its biological effects primarily through the G-protein coupled receptor 18 (GPR18), also known as DRV2.[5][10] The activation of this receptor initiates a signaling cascade that promotes the resolution of inflammation.
The binding of Resolvin D2 to GPR18 activates Gαs proteins, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[4] cAMP, in turn, activates Protein Kinase A (PKA).[4] Separately, GPR18 activation leads to the phosphorylation of STAT3.[4] Both the PKA and STAT3 pathways contribute to enhanced macrophage phagocytosis, a key process in clearing apoptotic cells and cellular debris, thereby promoting the resolution of inflammation.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Resolvin D2 is a potent endogenous inhibitor for transient receptor potential subtype V1/A1, inflammatory pain, and spinal cord synaptic plasticity in mice: distinct roles of resolvin D1, D2, and E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 4. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D2 and Its Effects on the Intestinal Mucosa of Crohn’s Disease Patients: A Promising Immune Modulation Therapeutic Target [mdpi.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. reddit.com [reddit.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. rupress.org [rupress.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
